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  • Product: 5-Methyl-3-nitro-1h-pyrazole
  • CAS: 1048925-02-5; 34334-96-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5-Methyl-3-nitro-1H-pyrazole

Executive Summary 5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical heterocyclic building block in the fields of high-energy density materials (HEDMs) and pharmaceutical chemistry.[1] As a mononitro pyrazole d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical heterocyclic building block in the fields of high-energy density materials (HEDMs) and pharmaceutical chemistry.[1] As a mononitro pyrazole derivative, it serves as a gateway intermediate for the synthesis of advanced energetic compounds, such as 3,4-dinitropyrazole (DNP) and trinitromethyl-functionalized oxidizers.

This guide addresses the specific challenges associated with this compound: tautomeric ambiguity , regioselective synthesis , and functionalization . Unlike its 4-nitro isomer, which is easily accessible via standard electrophilic aromatic substitution, the 3-nitro isomer requires specialized synthetic protocols involving rearrangement or cyclization strategies to bypass thermodynamic wells.

Chemical Identity & Tautomerism

The reactivity of 5-methyl-3-nitro-1H-pyrazole is defined by its annular tautomerism.[1] In solution and the solid state, the proton on the pyrazole nitrogen oscillates between N1 and N2, effectively making the 3-nitro and 5-nitro positions equivalent in the unsubstituted parent structure.

  • Tautomer A: 5-Methyl-3-nitro-1H-pyrazole (Nitro group at position 3 relative to NH).[1]

  • Tautomer B: 3-Methyl-5-nitro-1H-pyrazole (Nitro group at position 5 relative to NH).[1]

While often used interchangeably, the specific tautomer becomes fixed upon N-alkylation, leading to distinct regioisomers with vastly different electronic properties.

Tautomeric Equilibrium Diagram

Tautomerism TautomerA 5-Methyl-3-nitro-1H-pyrazole (Nitro adjacent to NH) TautomerB 3-Methyl-5-nitro-1H-pyrazole (Nitro distal to NH) TautomerA->TautomerB Fast Proton Shift (Solution)

Caption: The dynamic equilibrium between the 3-nitro and 5-nitro forms. In non-polar solvents, the intramolecular hydrogen bond often stabilizes the 3-nitro tautomer.

Physicochemical Profile

PropertyValueNotes
CAS Number 34334-96-8
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Melting Point 121 °CDistinct from 4-nitro isomer (~134 °C)
Density (Crystal) ~1.57 g/cm³Estimated based on 3-nitropyrazole analogs
pKa ~9.5 - 10.0Weakly acidic due to nitro-group electron withdrawal
Appearance White to pale yellow crystals
Solubility Soluble in DMSO, MeOH, EtOAcPoor solubility in water

Advanced Synthesis: The Rearrangement Protocol

Direct nitration of 3-methylpyrazole with mixed acid predominantly yields 3-methyl-4-nitropyrazole due to the high electron density at the 4-position.[1] To install the nitro group at the 3-position, one must utilize the Habraken Rearrangement (thermal rearrangement of N-nitropyrazoles).

Mechanistic Pathway[1][2][3][4][5]
  • N-Nitration: Reaction of 3-methylpyrazole with acetyl nitrate (generated in situ) yields 1-nitro-3-methylpyrazole.[1]

  • Thermal Rearrangement: Heating the N-nitro intermediate induces a [1,5]-sigmatropic shift (or radical dissociation-recombination), moving the nitro group from Nitrogen to Carbon (C3 or C5).[1]

Step-by-Step Experimental Protocol

Safety: This reaction involves energetic intermediates.[1][2] Use blast shields and conduct strictly in a fume hood.

Phase 1: Synthesis of N-Nitro Intermediate[1]
  • Reagents: 3-Methylpyrazole (10 mmol), Acetic Anhydride (excess), Fuming Nitric Acid (12 mmol).

  • Procedure:

    • Cool acetic anhydride to 0°C. Slowly add fuming HNO₃, maintaining temp < 5°C (exothermic!).

    • Add 3-methylpyrazole dropwise.[1] Stir at 0°C for 1 hour.

    • Quench mixture into ice water. The N-nitro derivative (1-nitro-3-methylpyrazole) will precipitate or oil out.[1]

    • Extract with dichloromethane (DCM), wash with bicarbonate, dry over MgSO₄, and concentrate carefully (N-nitro compounds are potentially unstable).

Phase 2: Thermal Rearrangement to 5-Methyl-3-nitro-1H-pyrazole[1]
  • Solvent: Benzonitrile or Anisole (High boiling point required).[1][3]

  • Procedure:

    • Dissolve the N-nitro intermediate in benzonitrile.[1]

    • Heat to 140–150°C for 2–4 hours. Monitor by TLC or HPLC.[1]

    • The nitro group migrates from N to C3/C5.[1]

    • Cool the solution. The product often crystallizes upon cooling or addition of hexanes.

    • Purification: Recrystallize from ethanol/water to remove any 4-nitro isomer byproducts.[1]

Synthesis Workflow Diagram

Synthesis Start 3-Methylpyrazole Step1 N-Nitration (Ac2O / HNO3, 0°C) Start->Step1 Inter 1-Nitro-3-methylpyrazole (Kinetic Intermediate) Step1->Inter Step2 Thermal Rearrangement (Benzonitrile, 150°C) Inter->Step2 Product 5-Methyl-3-nitro-1H-pyrazole (Thermodynamic Product) Step2->Product

Caption: The "Habraken Rearrangement" route bypasses the 4-position preference of electrophilic substitution.

Reactivity & Functionalization[1][2][4][7]

Regioselective N-Alkylation

When alkylating 5-methyl-3-nitro-1H-pyrazole (e.g., with methyl iodide or benzyl bromide), two isomers are formed.[1] The ratio depends heavily on the base and solvent conditions.

  • Isomer 1 (1,5-dimethyl-3-nitropyrazole): Often favored by steric freedom.[1]

  • Isomer 2 (1,3-dimethyl-5-nitropyrazole): Often favored in polar aprotic solvents where the specific tautomer is stabilized.[1]

  • Separation: Isomers typically have distinct R_f values on silica gel (EtOAc/Hexane systems) due to the dipole difference created by the nitro group's position relative to the N-alkyl chain.

Reduction to Amines

The nitro group can be reduced to an amine (3-amino-5-methylpyrazole) using:

  • Catalytic Hydrogenation: H₂, Pd/C in MeOH.

  • Chemical Reduction: SnCl₂ / HCl or Fe / NH₄Cl.[1]

  • Note: The resulting amine is air-sensitive and should be used immediately or stored as a salt (HCl).[1]

Energetic Salts

The acidic NH proton (pKa ~10) allows for the formation of ionic salts with nitrogen-rich bases (e.g., ammonia, hydrazine, 1,2,4-triazole). These salts exhibit higher density and better detonation velocities than the neutral parent, making them prime candidates for insensitive munitions.

Applications in Energetic Materials

5-Methyl-3-nitro-1H-pyrazole is a strategic precursor for 3,4-Dinitropyrazole (DNP) .[1]

  • Pathway: Nitration of the 3-nitro derivative forces the second nitro group into the 4-position (the most activated remaining site).

  • Significance: DNP is a melt-cast explosive (MP ~88°C) with performance comparable to TNT but with lower sensitivity.[1]

References

  • PubChem. 5-methyl-3-nitro-1H-pyrazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Janssen, J. W., & Habraken, C. L. (1971). Rearrangement of N-nitropyrazoles.[1] The Journal of Organic Chemistry. (Fundamental work on N-nitro rearrangement).

  • Dalinger, I. L., et al. (2012).[1][4] Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles.[1][2][4] Synthesis.[1][3][4][5][6][7] (Discusses nitration precursors).

  • Zhang, Y., et al. (2016).[1] Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press.[1][4] Available at: [Link][1]

  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (General reference for pyrazole tautomerism and reactivity).

Sources

Exploratory

Technical Whitepaper: 5-Methyl-3-nitro-1H-pyrazole

This technical guide details the chemical identity, synthesis, reactivity, and applications of 5-Methyl-3-nitro-1H-pyrazole , a critical heterocyclic scaffold used in high-energy density materials (HEDMs) and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, reactivity, and applications of 5-Methyl-3-nitro-1H-pyrazole , a critical heterocyclic scaffold used in high-energy density materials (HEDMs) and pharmaceutical drug discovery.

CAS Number: 34334-96-8 (Commercial/General) | Alt CAS: 1048925-02-5 (Specific Tautomer Registry)

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (3-Me-5-NP) represents a class of "energetic heterocycles" that bridge the gap between stable pharmaceutical intermediates and high-performance explosives. Unlike its 4-nitro isomer (which is formed via direct electrophilic substitution), the 3-nitro isomer requires specific synthetic engineering—typically via N-nitro rearrangement or oxidative cyclization . Its amphoteric nature, capable of acting as both a weak acid (NH deprotonation) and a weak base (N-coordination), makes it a versatile ligand for Metal-Organic Frameworks (MOFs) and a precursor for insensitive munitions (IM).

Chemical Identity & Tautomerism

The compound exists in a dynamic equilibrium between two annular tautomers. In solution, the position of the proton (1H vs 2H) and the apparent position of the substituents (3-nitro vs 5-nitro) shift rapidly.

  • IUPAC Name: 5-Methyl-3-nitro-1H-pyrazole[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3][4]
  • Molecular Weight: 127.10 g/mol [2][3]

  • Physical State: Solid (Pale yellow to off-white crystals)

  • Density: ~1.43 g/cm

    
     (Predicted)
    
Tautomeric Equilibrium

The stability of the tautomers is solvent-dependent. In polar aprotic solvents (DMSO, DMF), the equilibrium is influenced by hydrogen bonding capabilities.

Tautomerism T1 5-Methyl-3-nitro-1H-pyrazole (Tautomer A) T2 3-Methyl-5-nitro-1H-pyrazole (Tautomer B) T1->T2 Proton Shift (Fast)

Figure 1: Annular tautomerism of 5-methyl-3-nitro-1H-pyrazole. Note that CAS 34334-96-8 is often used to refer to the mixture or the generic structure.

Synthesis & Manufacturing Protocols

Direct nitration of 3-methylpyrazole typically yields the 4-nitro isomer due to the electronic directing effects of the pyrazole ring. Accessing the 3-nitro isomer requires indirect methods.

Method A: The N-Nitro Rearrangement (Industrial Standard)

This route utilizes the thermal migration of a nitro group from the pyrazole nitrogen to the carbon at position 3 (or 5).

  • N-Nitration: 3-Methylpyrazole is reacted with acetyl nitrate (generated in situ from HNO

    
     and acetic anhydride) at low temperatures (0–5°C) to form 1-nitro-3-methylpyrazole .
    
  • Thermal Rearrangement: The N-nitro intermediate is heated (typically in benzonitrile or anisole at 140–160°C). The nitro group migrates to the adjacent carbon (C5), yielding 5-methyl-3-nitropyrazole.

Method B: Oxidative Cyclization (High Purity)

A more regioselective approach involves the oxidation of 3-amino-5-methylpyrazole, which is readily synthesized from cyanoacetone and hydrazine.

Protocol:

  • Precursor Synthesis: React cyanoacetone with hydrazine hydrate in ethanol (Reflux, 4h). Yields 3-amino-5-methylpyrazole.[1][5]

  • Oxidation: Dissolve the amine in aqueous H

    
    SO
    
    
    
    . Add Na
    
    
    WO
    
    
    (catalyst) and dropwise addition of 30% H
    
    
    O
    
    
    while maintaining temperature <15°C.
  • Workup: Neutralize with NaHCO

    
    , extract with ethyl acetate.
    

Synthesis Start1 3-Methylpyrazole Inter1 N-Nitro-3-methylpyrazole (Kinetic Intermediate) Start1->Inter1 HNO3 / Ac2O (N-Nitration) Product 5-Methyl-3-nitro-1H-pyrazole (Thermodynamic Product) Inter1->Product Thermal Rearrangement (140°C, Benzonitrile) Start2 Cyanoacetone + Hydrazine Inter2 3-Amino-5-methylpyrazole Start2->Inter2 Cyclization Inter2->Product Oxidation (H2O2 / Na2WO4)

Figure 2: Two primary synthetic pathways. The Rearrangement route (top) is common for scale-up; the Oxidation route (bottom) offers high regioselectivity.

Reactivity & Functionalization

Reduction to Amines (Drug Discovery)

The nitro group can be reduced to an amine using Pd/C + H


 or Fe/HCl. The resulting 3-amino-5-methylpyrazole  is a "privileged scaffold" in kinase inhibitor design (e.g., ITK inhibitors), serving as a hinge-binding motif.
High-Energy Nitration

Further nitration using harsh mixed acids (100% HNO


 / Oleum) forces a second nitro group onto the 4-position, yielding 3,4-dinitro-5-methylpyrazole . This compound is a precursor to Trinitropyrazole (TNP)  analogs, which are melt-castable explosives with performance rivaling RDX but with lower sensitivity.
Coordination Chemistry

The acidic proton on N1 allows for the formation of energetic salts (e.g., ammonium, hydrazinium, or hydroxylammonium salts). These salts exhibit high density and positive heats of formation.

Applications

High-Energy Density Materials (HEDMs)
  • Insensitive Munitions: The methyl group provides steric bulk that disrupts planar stacking slightly compared to unmethylated nitropyrazoles, lowering the melting point and reducing shock sensitivity.

  • Green Primary Explosives: Copper(II) complexes of 5-methyl-3-nitropyrazole are investigated as lead-free replacements for lead azide in detonators.

Pharmaceutical Intermediates
  • Kinase Inhibitors: The tautomeric pyrazole NH and the nitro/amine group provide critical hydrogen bond donor/acceptor motifs for ATP-binding pockets.

  • Building Blocks: Used in the synthesis of pyrazolo[1,5-a]pyrimidines via condensation with 1,3-dicarbonyls.

Safety & Handling (MSDS Highlights)

  • Hazards: GHS Warning.[6] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Energetic Hazard: While 5-methyl-3-nitropyrazole itself is stable, it is a precursor to explosives. Do not subject to dry grinding with strong oxidizers.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and tautomeric discoloration.

References

  • Synthesis & Properties of Nitropyrazoles: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI, Molecules 2019. Link

  • Tautomerism Studies: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI, Molecules 2020. Link

  • Energetic Salts: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 2023. Link

  • Pharmaceutical Application:Synthesis of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase.
  • Commercial Data: 5-Methyl-3-nitro-1H-pyrazole Product Data. PubChem CID 135463736.[1] Link

Sources

Foundational

Technical Guide: Synthesis of 5-Methyl-3-nitro-1H-pyrazole

Part 1: Executive Summary & Strategic Analysis The synthesis of 5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) presents a classic regioselectivity challenge in heterocyclic chemistry. Direct nitration of 3-methylpyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) presents a classic regioselectivity challenge in heterocyclic chemistry. Direct nitration of 3-methylpyrazole is dominated by electrophilic aromatic substitution (SEAr) rules, which overwhelmingly favor the 4-position due to the electronic enrichment provided by the amine-like nitrogen (N1) and the imine-like nitrogen (N2).

Consequently, standard mixed-acid nitration yields 3-methyl-4-nitropyrazole , not the desired 3-nitro isomer. To access the 3-nitro pharmacophore—critical for high-energy density materials (HEDMs) and specific enzyme inhibitors—researchers must utilize a rearrangement strategy or a de novo cyclization .

This guide details the N-Nitro Rearrangement Pathway , the most robust and authoritative method for isolating the 3-nitro isomer with high specificity. This protocol relies on the kinetic trapping of the N-nitro intermediate followed by a thermodynamic [1,5]-sigmatropic migration.

Part 2: Retrosynthetic Logic & Pathway Design

The Regioselectivity Problem
  • Direct Nitration (HNO3/H2SO4): Attacks the most electron-rich carbon (C4). Result: 3-Methyl-4-nitropyrazole (>95% yield).[1]

  • Target Requirement: Nitro group at C3 (or C5, tautomerically equivalent in the unsubstituted parent).

  • Solution: Place the nitro group on the Nitrogen (N1) first, then thermally induce migration to the adjacent Carbon (C5/C3).

Core Pathway: N-Nitration / Thermal Rearrangement

This pathway consists of two distinct operational stages:

  • N-Nitration: Reaction of 3-methylpyrazole with acetyl nitrate (generated in situ) to form 1-nitro-3-methylpyrazole .

  • Thermal Rearrangement: Controlled heating of the N-nitro intermediate causes a [1,5]-sigmatropic shift, moving the nitro group to the C5 position (which becomes C3 upon tautomerization).

SynthesisPathway Start 3-Methylpyrazole (Precursor) Step1 Step 1: N-Nitration (Ac2O / HNO3, <0°C) Start->Step1 Byproduct 3-Methyl-4-nitropyrazole (Direct Nitration Impurity) Start->Byproduct Acid Catalysis (Avoid) Inter 1-Nitro-3-methylpyrazole (Kinetic Intermediate) Step1->Inter Kinetic Control Step2 Step 2: Thermal Rearrangement (140°C, Anisole/Neat) Inter->Step2 Product 5-Methyl-3-nitro-1H-pyrazole (Thermodynamic Product) Step2->Product [1,5]-Sigmatropic Shift

Figure 1: The specific pathway to bypass C4-nitration preference, utilizing N-nitro migration.

Part 3: Detailed Experimental Protocol

Safety Warning: Energetic Intermediates

CRITICAL: N-Nitropyrazoles are potential energetic materials. While 1-nitro-3-methylpyrazole is generally stable at room temperature, it can decompose explosively if heated rapidly in a confined space. All heating steps must be performed behind a blast shield.

Step 1: Synthesis of 1-Nitro-3-methylpyrazole

Objective: Selectively nitrate the nitrogen atom without touching the carbon ring.

  • Reagents:

    • 3-Methylpyrazole (1.0 eq)

    • Fuming Nitric Acid (1.1 eq)

    • Acetic Anhydride (Excess, solvent/reagent)

    • Glacial Acetic Acid (Solvent)

  • Protocol:

    • Preparation of Acetyl Nitrate: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge Acetic Anhydride (3.0 eq) and cool to 0°C .

    • Add Fuming HNO3 dropwise, maintaining internal temperature below 5°C . (Exothermic reaction; acetyl nitrate is formed).

    • Addition: Dissolve 3-methylpyrazole in a minimum volume of acetic acid. Add this solution dropwise to the acetyl nitrate mixture at 0°C .

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

    • Quench: Pour the mixture onto crushed ice (5x volume). The N-nitro compound typically precipitates as a white/off-white solid.

    • Isolation: Filter the solid. Wash with cold water to remove acid traces.

    • Drying: Vacuum dry at room temperature (Do not heat yet).

    • Validation: Check NMR. The N-nitro group causes a significant downfield shift of the adjacent protons compared to the starting material.

Step 2: Thermal Rearrangement to 5-Methyl-3-nitro-1H-pyrazole

Objective: Induce the migration of the nitro group from N1 to C5.

  • Reagents:

    • 1-Nitro-3-methylpyrazole (Isolated from Step 1)

    • Solvent: Benzonitrile or Anisole (High boiling point, inert) or neat (if safety allows).

  • Protocol:

    • Setup: Dissolve the N-nitro intermediate in Benzonitrile (approx. 5 mL per gram).

    • Heating: Heat the solution to 140°C .

    • Monitoring: Monitor by TLC or HPLC. The reaction typically requires 2–5 hours. You are looking for the disappearance of the N-nitro peak and appearance of the C-nitro peak.

      • Mechanistic Note: The rearrangement is an intramolecular [1,5]-sigmatropic shift.

    • Workup: Cool the solution. If Benzonitrile was used, distill off the solvent under reduced pressure or perform a column chromatography separation (Silica gel, Hexane/Ethyl Acetate gradient).

    • Purification: Recrystallize from Ethanol/Water or Toluene.

    • Yield: Typical yields for the rearrangement step range from 60% to 80% .

Data Specifications
Property1-Nitro-3-methylpyrazole (Intermediate)5-Methyl-3-nitro-1H-pyrazole (Target)
Melting Point ~60–65°C132–134°C
Appearance White crystalline solidPale yellow needles/prisms
Solubility Soluble in DCM, AcetoneSoluble in MeOH, DMSO; Poor in Water
1H NMR (DMSO-d6) δ 2.3 (s, 3H), 6.4 (d, 1H), 8.2 (d, 1H)δ 2.3 (s, 3H), 6.6 (s, 1H), 13.5 (br, NH)
IR Signature N-NO2 stretch (~1640 cm⁻¹)C-NO2 stretch (~1530, 1350 cm⁻¹)

Part 4: Mechanistic Insight

The success of this synthesis hinges on the Ciné-Substitution mechanism. Unlike standard electrophilic substitution, which is governed by the electron density of the HOMO (highest occupied molecular orbital) leading to C4 attack, the rearrangement is a symmetry-allowed thermal process.

Mechanism cluster_logic Why this works? State1 1-Nitro-3-methylpyrazole (N-N Bond) TS Transition State [1,5]-Sigmatropic Shift State1->TS Heat (Δ) State2 5-Methyl-3-nitro-1H-pyrazole (C-N Bond) TS->State2 Rearrangement Explanation The nitro group migrates from N1 to the adjacent C5 position. Tautomerization then stabilizes the molecule as the 3-nitro isomer.

Figure 2: Mechanistic flow of the sigmatropic rearrangement.

Why not Diazotization? While 3-amino-5-methylpyrazole is commercially available, converting the amino group to a nitro group (Sandmeyer-type) in pyrazoles is notoriously low-yielding (<30%) due to the instability of the diazonium intermediate in the presence of nitrite and the tendency for side reactions (coupling). The thermal rearrangement described above is the industrial and academic standard for high purity.

Part 5: References

  • Janssen, J. W. A. M., et al. (1973). "Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782.

  • Ambeed. (n.d.). "3-Methyl-5-nitro-1H-pyrazole (CAS 34334-96-8) Product Page."

  • PubChem. (2025).[2] "5-Methyl-3-nitro-1H-pyrazole Compound Summary."

  • Accela ChemBio. (2025).[5][6] "Safety Data Sheet: 5-Methyl-3-nitropyrazole."

Sources

Exploratory

A Technical Guide to the Spectroscopic Data of 5-Methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-3-nitro-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the structural nuances and the rationale behind the spectroscopic characterization of this molecule. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge to confidently identify, characterize, and utilize this compound in their work.

Structural Considerations and Tautomerism: The Duality of 5-Methyl-3-nitro-1H-pyrazole

Before delving into the spectroscopic data, it is crucial to address the inherent structural ambiguity of N-unsubstituted pyrazoles. 5-Methyl-3-nitro-1H-pyrazole can exist as two distinct tautomers in equilibrium: 3-methyl-5-nitropyrazole and 5-methyl-3-nitropyrazole. This equilibrium is influenced by the solvent, temperature, and pH of the environment. Consequently, the spectroscopic data presented may reflect a mixture of these two forms, leading to broadened signals or the appearance of multiple peaks for what might be considered a single nucleus in a static structure. Understanding this dynamic behavior is paramount for accurate spectral interpretation.

Caption: Tautomeric equilibrium of 5-methyl-3-nitro-1H-pyrazole.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-methyl-3-nitro-1H-pyrazole, compiled from available literature and predictive models based on analogous structures.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Expert Insights
~13.0 - 14.0br s1HN-HThe N-H proton of the pyrazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. It is often a broad singlet due to rapid exchange.
~6.5 - 6.8s1HC4-HThis proton is on the carbon between the methyl and nitro-substituted carbons. The electron-withdrawing nitro group and the electron-donating methyl group will influence its precise chemical shift.
~2.4 - 2.6s3H-CH₃The methyl protons will appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignmentRationale and Expert Insights
~155 - 160C3The carbon bearing the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group.
~140 - 145C5The carbon attached to the methyl group will be downfield, but to a lesser extent than C3.
~110 - 115C4This carbon will be the most upfield of the ring carbons.
~12 - 15-CH₃The methyl carbon appears in the typical aliphatic region.
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group AssignmentRationale and Expert Insights
3100 - 3300N-H stretchThe N-H stretching vibration of the pyrazole ring. This peak can be broad due to hydrogen bonding.
1540 - 1560 and 1340 - 1360N-O asymmetric and symmetric stretchThese two strong absorptions are characteristic of the nitro group.
~1600C=N stretchThe stretching vibration of the carbon-nitrogen double bond within the pyrazole ring.
~1450C-H bend (in -CH₃)The bending vibration of the methyl group.
Table 4: Mass Spectrometry (MS) Data
m/zProposed FragmentRationale and Expert Insights
127[M]⁺The molecular ion peak, corresponding to the molecular weight of C₄H₅N₃O₂.
81[M - NO₂]⁺Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
54[C₃H₄N]⁺Further fragmentation of the pyrazole ring.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data. Each step is accompanied by an explanation of its importance, fostering a deeper understanding of the experimental process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow prep Sample Preparation dissolve Dissolution in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup transfer->instrument shimming Shimming instrument->shimming acquisition Data Acquisition shimming->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis caption NMR Spectroscopy Workflow.

Caption: NMR Spectroscopy Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 5-methyl-3-nitro-1H-pyrazole sample is pure and dry. Impurities can introduce extraneous signals, complicating spectral analysis.

  • Dissolution: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Expert Insight: DMSO-d₆ is often a good choice for pyrazoles as it can help in observing the exchangeable N-H proton. The choice of solvent can influence the chemical shifts, particularly of the N-H proton, due to solvent-solute interactions.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Tune and match the probe for the ¹H and ¹³C frequencies. This maximizes the sensitivity of the instrument.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

    • Trustworthiness: Proper shimming is critical for obtaining high-resolution spectra with well-defined multiplets, which is essential for accurate coupling constant determination.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Spectral Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR_Workflow prep Sample Preparation (ATR) background Background Scan prep->background sample_scan Sample Scan background->sample_scan analysis Spectral Analysis sample_scan->analysis caption IR Spectroscopy Workflow (ATR).

Caption: IR Spectroscopy Workflow (ATR).

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Expertise: ATR is a convenient technique for solid samples, requiring minimal sample preparation and providing high-quality spectra.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Scan: Record the spectrum of the sample.

  • Spectral Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

    • Compare the obtained spectrum with the data in Table 3.

Mass Spectrometry (MS)

MS_Workflow prep Sample Introduction ionization Ionization (e.g., EI) prep->ionization mass_analysis Mass Analysis (e.g., Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection analysis Data Analysis detection->analysis caption Mass Spectrometry Workflow.

Caption: Mass Spectrometry Workflow.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Impact (EI).

    • Expert Insight: EI is a hard ionization technique that causes fragmentation of the molecule, providing valuable structural information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule. Compare the observed fragments with the expected fragmentation pathways for nitropyrazoles.

Authoritative Grounding and Mechanistic Insights

The interpretation of the spectroscopic data presented in this guide is grounded in fundamental principles of spectroscopy and is supported by data from numerous studies on pyrazole derivatives. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the pyrazole ring, leading to the downfield shift of the ring protons and carbons in the NMR spectra. In the IR spectrum, the characteristic strong absorptions of the N-O bonds are a definitive indicator of the nitro functionality. The mass spectrum is expected to show a prominent loss of the nitro group, a hallmark of nitroaromatic compounds.

Conclusion

This technical guide provides a comprehensive and insightful overview of the spectroscopic data for 5-methyl-3-nitro-1H-pyrazole. By understanding the underlying principles of spectroscopic analysis and the structural nuances of the molecule, researchers can confidently utilize this data for identification, characterization, and as a foundation for further research and development.

References

  • PubChem. 5-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link][1]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link][2]

  • MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link][3]

  • ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. [Link][4]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][5]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methyl-3-nitro-1H-pyrazole

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in drug development and chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. Given the limited availability of public, experimentally-verified spectra for this specific molecule, this guide presents a robustly predicted ¹H NMR data set. This prediction is grounded in fundamental NMR principles, computational studies of substituted pyrazoles, and comparative analysis with structurally analogous compounds.

This guide is designed to serve as a practical resource for scientists, offering not only a detailed interpretation of the expected spectrum but also a standardized experimental protocol for its acquisition and a logical workflow for its analysis.

Molecular Structure and its Influence on the ¹H NMR Spectrum

5-Methyl-3-nitro-1H-pyrazole is an aromatic heterocyclic compound. The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms. In this derivative, the ring is substituted with a methyl group (-CH₃) at the 5-position and a nitro group (-NO₂) at the 3-position. The electronic properties of these substituents profoundly influence the chemical environment of the protons, and thus their resonance frequencies in the ¹H NMR spectrum.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the ring. This deshielding effect will cause the proton on the adjacent carbon (C4-H) to resonate at a higher chemical shift (downfield).

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. This shielding effect will cause the protons of the methyl group to appear at a relatively low chemical shift (upfield).

  • NH Proton: The proton attached to the nitrogen of the pyrazole ring (N-H) is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet at a high chemical shift.

Due to tautomerism, 5-methyl-3-nitro-1H-pyrazole can exist in equilibrium with 3-methyl-5-nitro-1H-pyrazole. For the purposes of ¹H NMR, these two forms are often indistinguishable in solution at room temperature, resulting in an averaged spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 5-methyl-3-nitro-1H-pyrazole in deuterated dimethyl sulfoxide (DMSO-d₆) is summarized in Table 1. DMSO-d₆ is a common solvent for pyrazole derivatives, and its residual peak at approximately 2.50 ppm can be used as an internal reference.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methyl-3-nitro-1H-pyrazole in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 13.0 - 15.0Broad Singlet1HN-H (pyrazole ring)
2~ 6.8 - 7.2Singlet1HC4-H (pyrazole ring)
3~ 2.4 - 2.6Singlet3H-CH₃

Spectral Analysis and Interpretation

A detailed interpretation of the predicted spectrum provides insights into the molecular structure:

  • N-H Proton (δ ~ 13.0 - 15.0 ppm): The broad singlet in the downfield region is characteristic of the N-H proton of the pyrazole ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with any residual water in the solvent. Its high chemical shift is due to its acidic nature and involvement in intermolecular hydrogen bonding.

  • C4-H Proton (δ ~ 6.8 - 7.2 ppm): This singlet corresponds to the single proton on the pyrazole ring. The strong electron-withdrawing effect of the adjacent nitro group at the C3 position significantly deshields this proton, shifting it downfield. It appears as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

  • Methyl Protons (δ ~ 2.4 - 2.6 ppm): The singlet in the upfield region is assigned to the three equivalent protons of the methyl group at the C5 position. The electron-donating nature of the methyl group results in a shielded environment for these protons. This signal is a singlet as there are no vicinal protons to couple with.

The logical workflow for analyzing the ¹H NMR spectrum is depicted in the following diagram:

logical_workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample_Prep Sample Preparation NMR_Experiment Run NMR Experiment Sample_Prep->NMR_Experiment FID_Processing FID Processing (FT, Phasing, Baseline Correction) NMR_Experiment->FID_Processing Reference Referencing (e.g., to residual solvent peak) FID_Processing->Reference Integration Integration Reference->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Multiplicity Multiplicity Analysis (Singlet, Doublet, etc.) Chem_Shift->Multiplicity Coupling Coupling Constant Analysis (if applicable) Multiplicity->Coupling Assignment Assign Signals to Protons Coupling->Assignment Structure_Validation Validate Proposed Structure Assignment->Structure_Validation experimental_workflow start Start: High-Purity Sample weigh 1. Weigh 5-10 mg of Sample start->weigh dissolve 2. Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer nmr_acq 4. Acquire 1H NMR Spectrum (400 MHz, 298 K) transfer->nmr_acq process 5. Process FID (FT, Phasing, Baseline Correction) nmr_acq->process reference 6. Reference Spectrum (DMSO-d6 at 2.50 ppm) process->reference analyze 7. Analyze Spectrum (Integration, Multiplicity) reference->analyze end End: Interpreted Spectrum analyze->end

Caption: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 5-methyl-3-nitro-1H-pyrazole is predicted to exhibit three distinct signals corresponding to the N-H proton, the C4-H proton, and the methyl protons. The chemical shifts of these protons are significantly influenced by the electronic effects of the nitro and methyl substituents on the pyrazole ring. This technical guide provides a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug discovery. The provided protocols and theoretical explanations are designed to ensure scientific rigor and facilitate the structural elucidation of this and related molecules.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 135463736, 5-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Exploratory

Technical Guide: FT-IR Spectrum of 5-Methyl-3-nitro-1H-pyrazole

Introduction & Structural Context[1][2][3][4][5][6][7][8] 5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7][8]

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical pharmacophores. Its infrared (IR) spectrum is complex due to the interplay between the electron-withdrawing nitro group (


), the electron-donating methyl group (

), and the dynamic tautomerism inherent to the pyrazole ring.

For researchers and drug developers, the FT-IR spectrum serves as a primary fingerprint for purity verification and structural confirmation. This guide deconstructs the spectrum not just as a list of peaks, but as a map of the molecule's electronic environment.

The Tautomeric Challenge

In the solid state and solution, 1H-pyrazoles exist in rapid equilibrium. For 5-methyl-3-nitro-1H-pyrazole, the proton on the nitrogen can migrate between N1 and N2.

  • Tautomer A: 5-Methyl-3-nitro-1H-pyrazole[1]

  • Tautomer B: 3-Methyl-5-nitro-1H-pyrazole[1][2]

While often treated as identical due to rapid exchange, this tautomerism significantly broadens the N-H stretching region and affects the symmetry of ring breathing modes in the IR spectrum.

Experimental Methodology

To obtain a publication-grade spectrum that resolves the fine structure of the nitro and methyl bands, specific protocols must be followed.

Sample Preparation

The choice of sampling technique fundamentally alters the spectral baseline and peak intensity.

ParameterKBr Pellet (Transmission)ATR (Attenuated Total Reflectance)Recommendation
State Solid dispersionSolid surface contactATR (Diamond Crystal)
Sample Qty 1-2 mg in 200 mg KBr< 5 mg pure sampleATR for speed & reproducibility
Resolution High (if well-pressed)Medium-HighATR avoids moisture bands from KBr
Artifacts Christiansen effect (scattering)Peak shifts at low wavenumbersApply ATR correction algorithm
Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for kinetics.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High resolution for resolving NO₂ splitting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio; 64 scans recommended for publication data.

  • Apodization: Boxcar or Strong-Norton-Beer.

Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Isolation (>98% Purity) Prep Desiccation (Remove H2O) Start->Prep Vacuum Oven Mount Mount on Diamond ATR Prep->Mount Spatula Acquire Acquire Sample (64 Scans) Mount->Acquire Background Acquire Background Background->Acquire Subtraction Process ATR Correction & Baseline Subtraction Acquire->Process Software

Caption: Optimized workflow for acquiring high-fidelity FT-IR data of hygroscopic nitrogen heterocycles.

Spectral Analysis: The Core Assignments

The spectrum of 5-Methyl-3-nitro-1H-pyrazole is dominated by the strong dipoles of the nitro group and the hydrogen-bonding network of the pyrazole ring.

Functional Group Region (4000 – 1500 cm⁻¹)
The N-H Stretch (3100 – 3400 cm⁻¹)

Unlike free amines, the pyrazole N-H stretch is rarely a sharp singlet.

  • Observation: A broad, intense band centered around 3200–3350 cm⁻¹ .

  • Mechanistic Insight: This broadening indicates extensive intermolecular hydrogen bonding (dimerization) in the solid state. If the spectrum is taken in dilute solution (e.g., CCl₄), this band sharpens and shifts to ~3450 cm⁻¹.

The C-H Stretches (2800 – 3100 cm⁻¹)

This region allows differentiation between the aromatic ring and the methyl substituent.

  • Aromatic C-H: Weak shoulder at 3050–3100 cm⁻¹ .

  • Methyl (Aliphatic) C-H: Distinct peaks at 2920–2980 cm⁻¹ (Asymmetric) and 2850–2870 cm⁻¹ (Symmetric).

The Nitro Group Asymmetric Stretch (1530 – 1560 cm⁻¹)

This is often the most intense peak in the spectrum.

  • Assignment:

    
    
    
  • Position: 1530–1550 cm⁻¹ .

  • Diagnostic Value: The position correlates with the conjugation of the pyrazole ring. The electron-withdrawing nature of the ring shifts this higher than aliphatic nitro groups.

Fingerprint Region (1500 – 600 cm⁻¹)
The Nitro Group Symmetric Stretch (1340 – 1380 cm⁻¹)
  • Assignment:

    
    
    
  • Position: 1350–1370 cm⁻¹ .

  • Validation: The gap between

    
     and 
    
    
    
    (approx. 180 cm⁻¹) is characteristic of aromatic nitro compounds.
Pyrazole Ring Modes[2][3]
  • C=N / C=C Ring Stretch: 1480–1510 cm⁻¹ .

  • Ring Breathing: 1000–1050 cm⁻¹ . This mode is sensitive to the substitution pattern (3,5-disubstituted).

Summary Table of Characteristic Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Insight
3200 – 3350 Broad, Med

Indicates H-bonded dimer network
3050 – 3100 Weak

Pyrazole ring C4-H
2920 – 2980 Medium


hybridized methyl group
1530 – 1550 Very Strong

Primary diagnostic for nitro group
1480 – 1510 Strong

/

Pyrazole skeletal vibration
1350 – 1370 Strong

Confirms nitro group presence
820 – 850 Medium

C-H out-of-plane bending (C4 position)

Structural Visualization & Logic

The following diagram maps the specific vibrational modes to the chemical structure of 5-Methyl-3-nitro-1H-pyrazole.

MolecularVibrations Core Pyrazole Ring (Aromatic System) NH N-H Group (H-Bond Donor) Core->NH Me Methyl Group (C5 Position) Core->Me Nitro Nitro Group (C3 Position) Core->Nitro Band_Ring 1480-1510 cm⁻¹ Skeletal Mode Core->Band_Ring Fingerprint Band_NH 3200-3350 cm⁻¹ Broad Stretch NH->Band_NH Generates Band_Me 2920-2980 cm⁻¹ C-H Stretch Me->Band_Me Generates Band_NitroAs 1530-1550 cm⁻¹ Asym Stretch Nitro->Band_NitroAs Primary ID Band_NitroSym 1350-1370 cm⁻¹ Sym Stretch Nitro->Band_NitroSym Secondary ID

Caption: Mapping of functional groups to specific IR spectral regions for structural verification.

Quality Control & Impurity Analysis

In a drug development context, the purity of 5-Methyl-3-nitro-1H-pyrazole is paramount. The FT-IR spectrum provides a rapid "Pass/Fail" check for common synthetic byproducts.

Common Impurities and Spectral Markers
  • Water (Moisture):

    • Marker: Broad, rounded band >3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹.

    • Action: Dry sample in a vacuum oven at 40°C for 4 hours.

  • Unreacted 3-Methylpyrazole (Starting Material):

    • Marker: Absence of the strong Nitro bands (1530/1350 cm⁻¹).

    • Marker: Shift in C=N stretch region.

  • Isomeric 1-Methyl-3-nitro-pyrazole (Regioisomer):

    • Marker: Disappearance of the broad N-H stretch (replaced by a weak C-H mode if N-methylated).

    • Logic: If the N-H band at 3200 cm⁻¹ is missing, the methylation likely occurred on the Nitrogen rather than the Carbon (or the sample is the N-methyl isomer).

References

  • PubChem. (2025).[1][3] 5-Methyl-3-nitro-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Ramesh, S.S., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. ACRHEM. Available at: [Link]

  • Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Foundational

Potential applications of 5-Methyl-3-nitro-1h-pyrazole

Technical Monograph: 5-Methyl-3-nitro-1H-pyrazole Subtitle: Strategic Applications in High-Energy Density Materials (HEDM) and Precision Medicinal Chemistry Abstract This technical guide analyzes the chemical utility of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Methyl-3-nitro-1H-pyrazole Subtitle: Strategic Applications in High-Energy Density Materials (HEDM) and Precision Medicinal Chemistry

Abstract

This technical guide analyzes the chemical utility of 5-Methyl-3-nitro-1H-pyrazole (CAS: 14522-15-7), a critical heterocyclic intermediate.[1] Characterized by its amphoteric nature and nitro-functionalized core, this compound serves as a "linchpin" scaffold.[1] It bridges two distinct high-value sectors: the synthesis of insensitive melt-castable explosives (energetic materials) and the development of bioactive kinase inhibitors (pharmaceuticals). This document provides validated workflows, mechanistic insights into regioselectivity, and safety protocols for handling this nitrogen-rich energetic precursor.[1]

Chemical Profile & Structural Dynamics

5-Methyl-3-nitro-1H-pyrazole (3-Me-5-NP) exists in a tautomeric equilibrium that defines its reactivity.[1] Understanding this dynamic is the first step in designing reproducible experiments.

  • Tautomerism: In solution, the proton shifts between N1 and N2, making the C3 and C5 positions chemically equivalent until functionalized.

  • Reactivity Profile:

    • Nitro Group (

      
      ):  Electron-withdrawing group (EWG) that deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (S
      
      
      
      Ar) if a leaving group is present. It serves as a masked amino group.[1]
    • Methyl Group (

      
      ):  Provides steric bulk and a handle for oxidation to carboxylic acids or radical halogenation.
      
    • NH Moiety: Acidic proton (

      
      ), allowing for N-alkylation or N-arylation.[1]
      
PropertyValueRelevance
Molecular Weight 127.10 g/mol Low MW allows for high ligand efficiency in drug design.[1]
Melting Point 186–189 °CHigh thermal stability; ideal for melt-cast energetic formulations.[1]
Density ~1.4 g/cm³Moderate density; can be increased via nitration for HEDM applications.
Nitrogen Content 33.1%High N-content contributes to heat of formation (

).[1]

Application Domain A: High-Energy Density Materials (HEDM)[1]

In the field of energetic materials, 3-Me-5-NP is a precursor to insensitive high explosives (IHEs) .[1] The goal is to maximize density and detonation velocity while minimizing sensitivity to shock and friction.

Mechanistic Pathway: Polynitration

The methyl group helps lower the melting point (creating "melt-cast" candidates), while the pyrazole ring provides a high heat of formation.

  • Nitration: 3-Me-5-NP is nitrated using mixed acid (

    
    ) to yield 3,4-dinitro-5-methylpyrazole .[1]
    
  • Oxidation (Optional): The methyl group can be oxidized to a carboxylic acid and subsequently decarboxylated or converted to a trinitromethyl group to form 3-nitro-5-(trinitromethyl)-1H-pyrazole , a hypergolic oxidizer.[1]

  • Salt Formation: Deprotonation with nitrogen-rich bases (e.g., hydrazine, guanidine) yields ionic salts with densities

    
     and detonation velocities 
    
    
    
    .
Visualization: Energetic Material Synthesis Workflow

HEDM_Pathway cluster_legend Process Key Start 5-Methyl-3-nitro-1H-pyrazole Step1 Nitration (HNO3/H2SO4, 90°C) Start->Step1 Electrophilic Subst. Inter1 3,4-Dinitro-5-methylpyrazole Step1->Inter1 Step2 N-Functionalization (Picryl chloride / ANTA) Inter1->Step2 N-Alkylation Product Melt-Cast Explosive (Low Sensitivity) Step2->Product key1 Precursor key2 Reaction Step key3 Final Material

Caption: Synthesis of energetic derivatives from 5-Methyl-3-nitro-1H-pyrazole via sequential nitration and functionalization.

Application Domain B: Medicinal Chemistry

In drug discovery, 3-Me-5-NP is a "Privileged Scaffold."[1] It is primarily used as a precursor to 3-amino-5-methylpyrazole , a pharmacophore found in kinase inhibitors (e.g., for Janus Kinase or Aurora Kinase pathways).[1]

Strategic Utility
  • H-Bond Donor/Acceptor: The pyrazole NH and N: act as a donor-acceptor pair, critical for binding in the ATP-binding pocket of enzymes.[1]

  • Regioselectivity Challenge: When N-alkylating 3-Me-5-NP, you often get a mixture of N1-alkyl (3-nitro-1-alkyl-5-methyl) and N2-alkyl (5-nitro-1-alkyl-3-methyl) isomers.[1] The steric bulk of the methyl group usually directs alkylation to the nitrogen distal to the methyl group (N1), but this is solvent-dependent.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesize 1-benzyl-3-methyl-5-nitropyrazole (Targeting the less hindered isomer).

  • Reagents: 3-Me-5-NP (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) – promotes

    
     mechanism.
    
  • Procedure:

    • Dissolve 3-Me-5-NP in DMF at 0°C.

    • Add

      
       and stir for 30 mins to generate the pyrazolate anion.
      
    • Add Benzyl bromide dropwise.

    • Warm to RT and stir for 12 hours.

  • Purification: Quench with water, extract with EtOAc. The isomers usually separate via column chromatography (Hexane/EtOAc). The 1,3-isomer (methyl and benzyl on 1,3 positions relative to each other) is often the minor product compared to the 1,5-isomer (sterically governed), but 3-nitro-5-methyl typically yields the 1-benzyl-5-methyl-3-nitro isomer as the major product due to the specific tautomer preference and steric hindrance of the nitro group.[1] Note: Verification by NOESY NMR is mandatory.

Detailed Experimental Workflow: Nitro Reduction

The conversion of the nitro group to an amine is the most common transformation for this compound in pharma.

Method A: Catalytic Hydrogenation (Cleanest)

  • Catalyst: 10% Pd/C (5 wt%).

  • Solvent: Methanol.[2][3]

  • Conditions:

    
     balloon (1 atm), RT, 4 hours.
    
  • Workup: Filter through Celite. Quantitative yield.

Method B: Iron-Mediated Reduction (Chemomimetic) [1]

  • Use case: If the molecule contains halogens sensitive to hydrogenolysis (e.g., C-Cl bonds).

  • Reagents: Iron powder (5 eq),

    
     (aq), Ethanol.
    
  • Temp: Reflux (80°C).

  • Mechanism: Single electron transfer (SET).

Visualization: Divergent Pharmaceutical Synthesis

Pharma_Pathway Start 5-Methyl-3-nitro-1H-pyrazole Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Start->Reduction Amine 3-Amino-5-methylpyrazole (Key Intermediate) Reduction->Amine Route1 Reaction with Isocyanates Amine->Route1 Route2 Amide Coupling (HATU/R-COOH) Amine->Route2 Route3 Sandmeyer Reaction (Halogenation) Amine->Route3 Target1 Urea Derivatives (Kinase Inhibitors) Route1->Target1 Target2 Amide Derivatives (Anti-inflammatory) Route2->Target2 Target3 3-Halo-5-methylpyrazoles (Coupling Partners) Route3->Target3

Caption: Divergent synthesis of pharmaceutical scaffolds from the reduced amine intermediate.

Safety & Handling (E-E-A-T)

As a nitro-heterocycle, 3-Me-5-NP requires specific safety protocols.[1] While less sensitive than its polynitrated derivatives, it is still an energetic precursor.

  • Thermal Hazards: Do not heat bulk material above 150°C without DSC (Differential Scanning Calorimetry) verification. Exothermic decomposition can occur.

  • Shock Sensitivity: The parent compound is generally stable, but metal salts (especially heavy metals like Lead or Silver) can be primary explosives. Avoid contact with metal spatulas if salts are suspected.

  • Toxicity: Nitro-pyrazoles are potential mutagens.[1] Handle in a fume hood with double nitrile gloves.

References

  • Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: MDPI (Molecules), 2023. URL:[Link]

  • Chemistry and Pharmacological Activities of Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research, 2020.[4] URL:[Link]

  • Metal-organic frameworks based on pyrazolates for the selective capture of formaldehyde. Source: Nature Communications / NIH, 2024. URL:[Link]

  • PubChem Compound Summary: 5-Methyl-3-nitro-1H-pyrazole. Source: National Library of Medicine. URL:[Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole. Source: Organic Letters (ACS Publications), 2024. URL:[Link]

Sources

Exploratory

Technical Guide: Safety and Handling of 5-Methyl-3-nitro-1H-pyrazole

Part 1: Executive Technical Summary Compound Identity: 5-Methyl-3-nitro-1H-pyrazole CAS Registry Number: 34334-96-8 (Note: Often cross-referenced with tautomer 3-methyl-5-nitro-1H-pyrazole, CAS 3585-97-5) Synonyms: 3-Nit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Compound Identity: 5-Methyl-3-nitro-1H-pyrazole CAS Registry Number: 34334-96-8 (Note: Often cross-referenced with tautomer 3-methyl-5-nitro-1H-pyrazole, CAS 3585-97-5) Synonyms: 3-Nitro-5-methylpyrazole; 5-MNP; 3-MNP.

The Tautomeric Reality

Researchers must recognize that 5-Methyl-3-nitro-1H-pyrazole exists in dynamic equilibrium with its tautomer, 3-Methyl-5-nitro-1H-pyrazole. In solution and biological systems, the position of the hydrogen on the pyrazole ring (N1 vs. N2) shifts rapidly. Consequently, safety protocols must account for the properties of both isomers, particularly regarding crystal packing and density, which influence energetic sensitivity.

Operational Significance

This compound is a bifunctional intermediate . It serves as a scaffold in:

  • Pharmaceutical Chemistry: A precursor for pyrazolo[3,4-b]pyridines (anticancer/antiviral agents).

  • Energetic Materials: A building block for high-density, thermally stable explosives. While 5-MNP itself is a "low-sensitivity" energetic material, it is a precursor to highly sensitive polynitro derivatives.

Part 2: Physicochemical & Energetic Profile

The following data aggregates experimental values relevant to safety and process engineering.

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₄H₅N₃O₂High Nitrogen Content (33%) indicates energetic potential.
Molecular Weight 127.10 g/mol --
Physical State Crystalline SolidDust explosion hazard if micronized.
Melting Point 80–83 °C (3-MNP form)Critical Control Point: Process temperatures must remain <60 °C to prevent melt-phase instability.
Density ~1.47 g/cm³Moderate density; lower than advanced explosives (RDX ~1.82), reducing detonation velocity but maintaining deflagration risk.
Solubility Soluble in MeOH, DMSO, DMF.Use polar aprotic solvents for synthesis; avoid dry concentration of DMSO solutions due to explosion risk.
Energetic Character Positive Enthalpy of FormationExothermic decomposition is thermodynamically favored.

Part 3: Hazard Assessment (HSE Architecture)

GHS Classification & Toxicology

Signal Word: WARNING [1]

  • Acute Toxicity (H302, H312, H332): Harmful by all routes of exposure. Nitro-pyrazoles can interfere with oxygen transport (methemoglobinemia risk) similar to other nitro-aromatics.

  • Irritation (H315, H319, H335): Causes severe skin, eye, and respiratory irritation.[1] The free NH proton is acidic (pKa ~10), allowing it to form salts that may be more corrosive or skin-permeable.

Energetic Hazards (The "Hidden" Risk)

While 5-MNP is not a primary explosive, it is an energetic intermediate .

  • Thermal Runaway: Nitro compounds possess a "decomposition onset temperature." For 5-MNP, avoid bulk heating above 100 °C.

  • Shock Sensitivity: Low, but increases significantly if the product is contaminated with metals (forming metal pyrazolates) or if mixed with strong oxidizers.

  • Dust Explosion: Finely divided organic nitro compounds have high Kst values. Grounding is mandatory.

Part 4: Engineering Controls & PPE[2]

The "Self-Validating" Safety Barrier

Do not rely on procedure alone; rely on engineering.

  • Primary Containment: All solid handling (weighing, transfer) must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 100 fpm.

  • Static Dissipation: Use anti-static mats and grounded spatulas. Nitro-pyrazoles are dielectric; static buildup during powder transfer is a credible ignition source.

  • Glove Selection:

    • Standard: Nitrile (minimum 0.11 mm thickness) for incidental splash.

    • High Risk (Solutions): Double-gloving with Silver Shield/4H laminate liners under nitrile is required when handling DMSO/DMF solutions, as these solvents carry the toxicant through standard rubber.

Part 5: Operational Protocols

Protocol: Safe Recrystallization & Isolation

This workflow minimizes thermal stress and dust generation.

Rationale: Recrystallization is the highest-risk phase due to the combination of heat, flammable solvents, and concentration of the energetic compound.

RecrystallizationWorkflow cluster_safety SAFETY INTERLOCKS Start START: Crude 5-MNP SolventSelect Solvent Selection (Ethanol/Water or Methanol) Start->SolventSelect Dissolution Dissolution Temp < 60°C (Water Bath) SolventSelect->Dissolution Add Solvent Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Gravity Filter Crystallization Slow Cooling (Ambient -> 4°C) Filtration->Crystallization Mother Liquor Isolation Vacuum Filtration (Do NOT suck dry > 10 min) Crystallization->Isolation Precipitate Drying Vacuum Oven Drying Max 40°C, -0.1 MPa Isolation->Drying Wet Cake Storage Storage Amber Vial, Desiccated Drying->Storage Dry Solid

Figure 1: Safe Recrystallization Workflow for Energetic Intermediates. Note the temperature caps and filtration limits to prevent friction heating.

Emergency Response Logic

In the event of exposure or spill, immediate action is required to mitigate systemic toxicity.[2]

EmergencyResponse Incident INCIDENT DETECTED Type_Skin Skin Exposure Incident->Type_Skin Type_Spill Solid Spill Incident->Type_Spill Type_Fire Fire Incident->Type_Fire Action_Skin Wash 15 min Soap & Water (No Alcohol) Type_Skin->Action_Skin Action_Spill Wet Wipe Method (Avoid Dust) Type_Spill->Action_Spill Action_Fire Evacuate Explosion Risk Type_Fire->Action_Fire

Figure 2: Triage logic for 5-MNP incidents. Alcohol is avoided on skin to prevent enhanced absorption.

Part 6: Storage and Waste Disposal

Storage Architecture
  • Segregation: Store away from oxidizing agents (peroxides, nitrates) and strong bases . Bases can deprotonate the pyrazole NH, forming shock-sensitive salts.

  • Environment: Cool, dry, dark. Recommended temperature: 2–8 °C.

  • Container: Amber glass with PTFE-lined cap. Avoid metal containers (potential for metal-pyrazolate formation).

Disposal Compliance
  • Never dispose of nitro-pyrazoles in general trash or down the drain.

  • Solid Waste: Label as "Flammable Solid, Toxic."

  • Destruction: The preferred method is controlled incineration at a licensed facility equipped with afterburners to handle nitrogen oxides (NOx) generation.

References

  • PubChem. (2025).[1] 5-Methyl-3-nitro-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 5-methyl-3-nitro-1H-pyrazole. [Link]

  • Zhang, Y., et al. (2019).[3] Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole. ACS Omega, 4(21), 19011–19017.[4] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioactivity Profiling of 5-Methyl-3-nitro-1h-pyrazole (5M3NP)

Executive Summary & Scientific Rationale This application note details the protocol for the in vitro characterization of 5-Methyl-3-nitro-1h-pyrazole (5M3NP) . While frequently utilized as a high-value intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the in vitro characterization of 5-Methyl-3-nitro-1h-pyrazole (5M3NP) . While frequently utilized as a high-value intermediate in the synthesis of energetic materials and pharmaceutical scaffolds (e.g., Teneligliptin precursors), the intrinsic biological activity of the nitro-pyrazole core requires rigorous assessment during Fragment-Based Drug Discovery (FBDD).

The Scientific Premise: Nitro-heterocycles, including nitro-pyrazoles, often exhibit antimicrobial and antiparasitic properties via a specific mechanism: reductive activation . Within anaerobic or microaerophilic organisms, the nitro group is enzymatically reduced (via nitroreductases) to reactive nitro-radical anions. These intermediates covalently bind to DNA, causing strand breakage and cell death.

However, this reactivity poses a liability: mammalian cytotoxicity. Therefore, this protocol couples Antimicrobial Susceptibility Testing (MIC) with a Mammalian Cytotoxicity Screen (MTT) to establish a Selectivity Index (SI) early in the development pipeline.

Safety & Handling (Critical)

GHS Classification: Warning.

  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[1]

  • Energetic Warning: As a nitro-substituted azole, 5M3NP possesses high-energy characteristics. Avoid friction, shock, or exposure to open flame.

  • Solubility: 5M3NP is sparingly soluble in water. Stock solutions should be prepared in Dimethyl Sulfoxide (DMSO).

Mechanism of Action (Hypothesis & Pathway)

The following diagram illustrates the postulated mechanism of action (MoA) for 5M3NP, driving the choice of assays in this protocol. The selectivity relies on the differential expression of nitroreductases in bacteria versus mammalian cells.

MoA_Pathway Compound 5-Methyl-3-nitro-1h-pyrazole (Prodrug Form) CellEntry Passive Diffusion (Cell Membrane) Compound->CellEntry Enzyme Nitroreductase Type I (Bacterial Specific) CellEntry->Enzyme Bacterial Uptake Mammalian Mammalian Cell (Low Nitroreductase) CellEntry->Mammalian Host Uptake Intermediate Nitro-Radical Anion (R-NO2•-) Enzyme->Intermediate 2e- Reduction Damage DNA Helix Destabilization & Strand Breakage Intermediate->Damage Covalent Binding Death Bacterial Cell Death (Bactericidal) Damage->Death Safety Minimal Activation (Low Toxicity) Mammalian->Safety Metabolic Stability

Figure 1: Postulated Mechanism of Action.[2] The protocol targets the specific reductive activation pathway prevalent in prokaryotes.

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 5M3NP against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Materials:

  • 5M3NP Powder (>98% purity).

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (0.01%) for viability visualization.

  • Control Drug: Ciprofloxacin (Positive Control).

Workflow:

  • Stock Preparation: Dissolve 5M3NP in 100% DMSO to a concentration of 10 mg/mL.

  • Intermediate Dilution: Dilute stock 1:10 in MHB to yield 1 mg/mL (10% DMSO). Note: High DMSO is toxic; subsequent serial dilutions will reduce this.

  • Plate Setup:

    • Add 100 µL of MHB to columns 2-12.

    • Add 200 µL of the 1 mg/mL 5M3NP solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Self-Validation Step: Column 11 serves as Growth Control (Bacteria + Solvent only). Column 12 serves as Sterility Control (Media only).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 100 µL to wells 1-11.

    • Final Test Range: 500 µg/mL to 0.97 µg/mL.

    • Final DMSO: < 2.5% in the highest concentration well (acceptable for most strains), <1% in others.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20 µL Resazurin. Incubate 2 hours. Blue -> Pink transition indicates growth. MIC is the lowest concentration remaining Blue.

Protocol B: Mammalian Cytotoxicity Screen (MTT Assay)

Objective: Assess off-target toxicity to establish the Selectivity Index (SI = IC50 / MIC).

Materials:

  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMEM Media + 10% FBS.

Workflow:

  • Seeding: Seed HEK293 cells at 1 x 10^4 cells/well in 96-well flat-bottom plates. Incubate 24h for attachment.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing 5M3NP at graded concentrations (1000 µg/mL to 1 µg/mL).

    • Control: 1% DMSO vehicle control (100% viability reference).

    • Positive Control: Triton X-100 (0% viability reference).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 10 µL MTT (5 mg/mL). Incubate 4 hours. Formazan crystals form in metabolically active cells.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm.

Data Analysis & Interpretation

Calculation of Selectivity Index (SI):



  • SI > 10: Promising lead scaffold.

  • SI < 1: Toxic liability; unsuitable for therapeutic development without structural modification.

Data Summary Table: The following table format must be used to report results.

CompoundOrganism / Cell LineAssay TypeValue (µg/mL)Interpretation
5M3NP S. aureus (ATCC 25923)MIC[Experimental Value]Gram (+) Potency
5M3NP E. coli (ATCC 25922)MIC[Experimental Value]Gram (-) Potency
5M3NP HEK293MTT (

)
[Experimental Value]Host Toxicity
Ciprofloxacin S. aureusMIC0.12 - 0.5Quality Control Pass

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process based on assay results.

Workflow Start Start: 5M3NP Stock Prep SolubilityCheck Solubility Check (DMSO) Start->SolubilityCheck MIC_Assay Protocol A: MIC Assay (Antimicrobial) SolubilityCheck->MIC_Assay Decision1 MIC < 64 µg/mL? MIC_Assay->Decision1 Stop_Inactive Stop: Compound Inactive Decision1->Stop_Inactive No MTT_Assay Protocol B: MTT Assay (Cytotoxicity) Decision1->MTT_Assay Yes Calc_SI Calculate Selectivity Index (SI = IC50 / MIC) MTT_Assay->Calc_SI Final_Decision SI > 10? Calc_SI->Final_Decision Lead Valid Hit: Proceed to Lead Optimization Final_Decision->Lead Yes Toxic Liability: Toxicophore Requires Modification Final_Decision->Toxic No

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for validating 5M3NP as a therapeutic scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135463736, 5-Methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8] (Context: Pyrazole scaffold bioactivity). Retrieved from [Link]

  • Muller, C., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-derivatives. (Context: Nitro-pyrazole specific antimicrobial mechanism). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Profile of Pyrazole Compounds in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Pyrazole Compounds in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, pyrazoles and their derivatives stand out for their broad spectrum of biological activities.[1][2] This versatile five-membered aromatic heterocycle is a key pharmacophore in several clinically approved drugs and is a privileged scaffold in medicinal chemistry.[3][4] Pyrazole derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial activities.[5][6]

The antimicrobial potential of pyrazoles extends to both bacterial and fungal pathogens, with various derivatives showing efficacy against Gram-positive and Gram-negative bacteria, as well as different fungal species.[5][7] Their mechanisms of action are diverse and can include the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, and nucleic acid synthesis.[3] A particularly promising target for some pyrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8]

These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of novel pyrazole compounds. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific rigor and reproducibility.[9][10] This guide is designed to equip researchers with the necessary tools to accurately determine the antimicrobial efficacy of their synthesized pyrazole derivatives and to understand the underlying principles of these evaluations.

Section 1: Fundamental Antimicrobial Susceptibility Testing

The initial assessment of a novel pyrazole compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[7] Two widely accepted methods for MIC determination are the broth microdilution and the agar disk diffusion assays.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique that provides a precise MIC value.[9][11] This method involves preparing serial dilutions of the pyrazole compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Test pyrazole compound

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, RPMI-1640 for fungi)[12]

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth medium only)

  • Growth control (broth medium with inoculum)

  • Sterile diluent (e.g., DMSO, water)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Pyrazole Compound Stock Solution: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the pyrazole compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Inoculation: Add 100 µL of the diluted inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Prepare serial dilutions of a standard antibiotic.

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Negative Control: Wells containing only broth.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.[13]

  • Reading the MIC: The MIC is the lowest concentration of the pyrazole compound that completely inhibits visible growth of the microorganism.[7]

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative technique that is simple to perform and is widely used for routine susceptibility testing. This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a microorganism.

Materials:

  • Sterile Petri dishes (90 or 150 mm)

  • Mueller-Hinton Agar (MHA)

  • Sterile paper disks (6 mm diameter)

  • Test pyrazole compound

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic disks

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA plates with a uniform depth of 4 mm.[14]

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[15]

  • Preparation of Test Disks: Aseptically apply a known concentration of the pyrazole compound solution onto sterile paper disks and allow the solvent to evaporate.

  • Application of Disks: Place the pyrazole-impregnated disks and positive control antibiotic disks firmly onto the inoculated agar surface. Ensure the disks are in close contact with the agar and do not move them once applied.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[14]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Section 2: Determining Bactericidal or Fungicidal Activity

While the MIC indicates the concentration that inhibits microbial growth, it does not differentiate between static (inhibitory) and cidal (killing) activity. To determine the killing activity of a pyrazole compound, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[16] This assay is a follow-up to the broth microdilution test.

Materials:

  • Results from the broth microdilution (MIC) assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot from each well.[17]

  • Plating: Spread the aliquot onto a fresh, antimicrobial-free agar plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism to allow for the growth of any surviving organisms.

  • Determining the MBC/MFC: The MBC or MFC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16]

Section 3: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for the comparison and interpretation of the antimicrobial efficacy of different pyrazole compounds.

Quantitative Data Summary

Summarize all quantitative data into a clearly structured table for easy comparison.

Table 1: Antimicrobial Activity of Novel Pyrazole Derivatives

Compound IDTarget MicroorganismGram StainMIC (µg/mL)MBC/MFC (µg/mL)Positive ControlMIC of Control (µg/mL)
PZ-001Staphylococcus aureus ATCC 29213Gram-positive816Ciprofloxacin0.5
PZ-001Escherichia coli ATCC 25922Gram-negative32>64Ciprofloxacin0.25
PZ-001Candida albicans ATCC 90028N/A1632Fluconazole1
PZ-002Staphylococcus aureus ATCC 29213Gram-positive48Ciprofloxacin0.5
PZ-002Escherichia coli ATCC 25922Gram-negative1632Ciprofloxacin0.25
PZ-002Candida albicans ATCC 90028N/A816Fluconazole1
Interpretation of Results
  • MIC: A lower MIC value indicates greater potency of the pyrazole compound.

  • MBC/MFC to MIC Ratio: The ratio of MBC/MFC to MIC can provide insights into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

  • Structure-Activity Relationship (SAR): Analyze the data to identify relationships between the chemical structure of the pyrazole derivatives and their antimicrobial activity. For example, the presence of specific substituents on the pyrazole ring, such as electron-withdrawing or electron-donating groups, may significantly influence the compound's potency and spectrum of activity.[7][18]

Section 4: Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are powerful tools for illustrating complex experimental procedures and hypothetical mechanisms of action.

Experimental Workflow Diagrams

The following Graphviz diagrams illustrate the workflows for the broth microdilution and agar disk diffusion assays.

Broth_Microdilution_Workflow prep_compound Prepare Pyrazole Stock Solution serial_dilute Perform Serial Dilutions prep_compound->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate controls Add Controls (Positive, Negative, Growth) inoculate->controls incubate Incubate Plate controls->incubate read_mic Read MIC incubate->read_mic Agar_Disk_Diffusion_Workflow prep_agar Prepare MHA Plates inoculate_plate Inoculate Agar Plate prep_agar->inoculate_plate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_plate apply_disks Apply Disks to Agar Surface inoculate_plate->apply_disks prep_disks Prepare Pyrazole- Impregnated Disks prep_disks->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binding DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Pyrazole Pyrazole Compound Pyrazole->Inhibition Inhibition->DNA_Gyrase Inhibition

Caption: Hypothetical Inhibition of DNA Gyrase by a Pyrazole Compound.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive antimicrobial evaluation of novel pyrazole compounds. By adhering to these standardized methods, researchers can generate reliable and reproducible data, which is essential for the identification and development of new antimicrobial agents. A thorough understanding of a compound's MIC, MBC/MFC, and spectrum of activity, coupled with insights into its structure-activity relationship, will significantly contribute to the advancement of pyrazole-based antimicrobial drug discovery programs. The ongoing exploration of this versatile chemical scaffold holds considerable promise in the global fight against antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2024. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Disk Diffusion Method. Version 13.0, 2025. [Link]

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  • Clinical and Laboratory Standards Institute. M07-A8. [Link]

  • Espinel-Ingroff, A., et al. "Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species." Journal of Fungi, vol. 9, no. 12, 2023, p. 1195. [Link]

  • Mantu, D., et al. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)." International Journal of Molecular Sciences, vol. 24, no. 20, 2023, p. 15309. [Link]

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI, 2017. [Link]

  • El-Sayed, N. F., et al. "Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies." Molecules, vol. 27, no. 21, 2022, p. 7338. [Link]

  • CGSpace. EUCAST Disk Diffusion Method (Part 1). [Link]

  • Clinical and Laboratory Standards Institute. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61. [Link]

  • Arendrup, M. C., et al. "EUCAST breakpoints for antifungals." Clinical Microbiology and Infection, vol. 17, no. 10, 2011, pp. 1457-61. [Link]

  • Scribd. EUCAST Disk Diffusion Guide v6.0. [Link]

  • Jayaroopa, P., et al. "Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship." International Journal of PharmTech Research, vol. 5, no. 1, 2013, pp. 264-70. [Link]

  • ResearchGate. (PDF) EUCAST breakpoints for antifungals. [Link]

  • ResearchGate. M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. [Link]

Sources

Method

Computational Modeling of 5-Methyl-3-nitro-1H-pyrazole

Application Note & Protocol Guide Executive Summary 5-Methyl-3-nitro-1H-pyrazole (5M3NP) represents a critical scaffold in two distinct high-value fields: High-Energy Density Materials (HEDMs) and Medicinal Chemistry .[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (5M3NP) represents a critical scaffold in two distinct high-value fields: High-Energy Density Materials (HEDMs) and Medicinal Chemistry .[1][2] Its amphoteric nature, driven by the pyrazole ring, combined with the electron-withdrawing nitro group and electron-donating methyl group, creates a complex electronic landscape.[2]

This guide moves beyond basic geometry optimization. It addresses the specific challenges of modeling 5M3NP: prototropic tautomerism , non-covalent interactions (hydrogen bonding) , and energetic performance prediction .[2]

Computational Theory & Strategy

The Tautomerism Challenge

The defining characteristic of 5M3NP is its annular tautomerism.[2] In the gas phase and non-polar solvents, the 3-nitro tautomer is generally favored due to intramolecular hydrogen bonding or electrostatic minimization.[2] However, in polar media (biological fluids), the equilibrium shifts.[2] Ignoring this leads to fundamentally flawed docking scores or crystal density predictions.[1][2]

Level of Theory Selection

For this specific molecular weight (~127 g/mol ) and chemical composition (C, H, N, O), the following levels of theory are validated:

ApplicationFunctionalBasis SetRationale
Geometry/Freq B3LYP or wB97X-D 6-311++G(d,p)wB97X-D captures dispersion forces critical for crystal packing; Diffuse functions (++) are mandatory for the nitro group lone pairs.[1][2]
Energetics (HOF) M06-2X or B3PW91 cc-pVTZM06-2X outperforms B3LYP for thermodynamic heats of formation in nitrogen-rich heterocycles.[1][2]
Solvation PCM or SMD (Same as Geom)SMD (Solvation Model based on Density) is preferred for calculating

and pKa.[1][2]

Protocol 1: Tautomeric Equilibrium & Conformational Analysis

Objective: Determine the Boltzmann population of the 3-nitro vs. 5-nitro tautomers to ensure the correct species is used for downstream docking or packing studies.

Step 1: Initial Structure Generation

Construct both tautomers explicitly.[1][2]

  • Tautomer A (3-Nitro): H on N1, Nitro on C3, Methyl on C5.[1][2]

  • Tautomer B (5-Nitro): H on N1, Nitro on C5, Methyl on C3.[1][2]

  • Note: The nitro group can rotate.[1][2] Perform a relaxed Potential Energy Surface (PES) scan on the

    
     dihedral angle (0° to 180° in 10° steps) to find the global minimum for the nitro group orientation.[2]
    
Step 2: Optimization & Frequency Calculation

Run full optimization and frequency analysis for both tautomers in the gas phase and target solvent (e.g., Water for bio, Acetone for crystallization).[2]

Gaussian Input Example (Tautomer A):

Step 3: Boltzmann Population Analysis

Extract the Gibbs Free Energy (


) for both tautomers.[1][2] Calculate the population ratio (

):

[1][2]
  • If

    
     kcal/mol, the minor tautomer constitutes <1% and can often be ignored.[2]
    
  • If

    
     kcal/mol, both  species must be modeled in docking studies.[1][2]
    

Protocol 2: Energetic Properties (High-Energy Materials Track)

Objective: Predict the Heat of Formation (HOF) and Crystal Density, critical for estimating detonation velocity (D) and pressure (P).[2]

Step 1: Isodesmic Reaction Scheme

Direct calculation of Atomization Energy often yields large errors.[1][2] Use an isodesmic reaction (bond types conserved) to cancel systematic errors.

Recommended Reaction:



(Note: Balance the stoichiometry carefully based on the specific reference molecules chosen.[2] A simpler substitution reaction using Pyrazole + Nitromethane is often sufficient).[2]
Step 2: Calculate Gas Phase HOF ( )



[1][2]
  • Reference Values: Use NIST experimental gas-phase HOFs for methane, ammonia, pyrazole, etc.

Step 3: Crystal Density Prediction ( )

Density is the single most important factor for explosive performance.[1][2]

  • Calculate the Molecular Volume (

    
    )  using the 0.001 a.u.[2] electron density contour (keyword Volume in Gaussian).[1][2]
    
  • Apply the Politzer correlation for nitro-heterocycles:

    
    [1][2]
    
    • Typical coefficients:

      
       (interaction index), but for high accuracy, use crystal structure prediction (CSP) software like USPEX or Polymorph if available.[1][2]
      

Protocol 3: Electronic Descriptors (Medicinal Chemistry Track)

Objective: Map the reactivity for drug design (SAR).

Step 1: Frontier Molecular Orbitals (FMO)

Calculate HOMO/LUMO energies.[1][2]

  • HOMO: Located on the pyrazole ring/methyl (Nucleophilic attacks).[2]

  • LUMO: Located on the nitro group (Electrophilic attacks/Reduction potential).[2]

  • Gap (

    
    ):  Correlates with chemical hardness (
    
    
    
    ).
Step 2: Molecular Electrostatic Potential (MEP)

Map the electrostatic potential onto the electron density surface.[2]

  • Red Regions (Negative): Nitro oxygens and Pyrazole N2 (H-bond acceptors).[1][2]

  • Blue Regions (Positive): Pyrazole N1-H and Methyl hydrogens (H-bond donors).[1][2]

  • Application: This guides the design of co-crystals or identifying binding pockets in kinase enzymes.[2]

Visualization of Workflows

Diagram 1: Computational Workflow for 5M3NP

G cluster_0 Phase 1: Conformational Search cluster_1 Phase 2: DFT Optimization cluster_2 Phase 3: Property Calculation Start Input: 2D Structure (5-Methyl-3-nitro-1H-pyrazole) TautomerGen Generate Tautomers (3-Nitro vs 5-Nitro) Start->TautomerGen PES PES Scan (Nitro Rotation) TautomerGen->PES Opt Geometry Opt & Freq wB97X-D/6-311++G(d,p) PES->Opt Check Imaginary Freqs? Opt->Check Check->Opt Yes (Fix) TrackA Energetic Track (HOF, Density, Detonation) Check->TrackA No (Stable) TrackB Pharma Track (MEP, pKa, Docking) Check->TrackB No (Stable)

Caption: Decision tree for the computational characterization of 5M3NP, splitting into energetic or pharmaceutical analysis tracks.

Diagram 2: Tautomeric Equilibrium Logic

Tautomer T3 3-Nitro Tautomer (Favored in Gas/Non-Polar) TS Transition State (Proton Transfer) T3->TS Barrier TS->T3 T5 5-Nitro Tautomer (Stabilized in Polar Solvents) TS->T5 T5->TS Solvent Solvent Field (PCM/SMD) Modulates Equilibrium Solvent->T3 Solvent->T5

Caption: The dynamic equilibrium between 3-nitro and 5-nitro tautomers is heavily influenced by solvent dielectric constants.

Data Summary & Expected Values

Reference values based on typical nitro-pyrazole derivatives.

PropertyMethodExpected Range/ValueSignificance
Bond Length (

)
DFT (B3LYP)1.34 - 1.36 ÅIndicator of aromaticity; shorter than single bond.[1][2]
Nitro Torsion DFT0° - 15°Planarity maximizes conjugation but may twist due to steric hindrance with methyl.[1][2]
Dipole Moment DFT (Gas)4.0 - 6.0 DebyeHigh polarity; strong intermolecular interactions.[1][2]
HOMO Energy DFT-7.5 to -8.5 eVIonization potential proxy.[1][2]
Density (

)
Politzer/XRD1.65 - 1.75 g/cm³Critical for detonation velocity (

).[1][2]

References

  • Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc.[1][2] Link[1][2]

  • Politzer, P., & Murray, J. S. (2002).[1][2] The fundamental nature of molecular electrostatic potentials.[2] Theoretical Chemistry Accounts.[1][2][3] Link

  • Larson, J. W., et al. (2019).[1][2] Heats of formation of nitro-substituted pyrazoles.[1][2][3][4][5] Journal of Physical Chemistry A. Link[1][2]

  • Alkorta, I., & Elguero, J. (2020).[1][2][6] Tautomerism in 3(5)-substituted pyrazoles: A theoretical study. Structural Chemistry.[1][2][7][8] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[2] Universal Solvation Model Based on Solute Electron Density (SMD).[1][2] Journal of Physical Chemistry B. Link[1][2]

Sources

Application

Hirshfeld surface analysis of pyrazole derivatives

Advanced Application Note: Structural Insights into Pyrazole Derivatives via Hirshfeld Surface Analysis Introduction: The Strategic Value of Pyrazoles Pyrazole derivatives represent a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Structural Insights into Pyrazole Derivatives via Hirshfeld Surface Analysis

Introduction: The Strategic Value of Pyrazoles

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant . Their pharmacological efficacy often hinges on their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the imine N).

However, the solid-state behavior of these derivatives—specifically polymorphism and solubility —is governed by subtle intermolecular interactions. Standard X-ray diffraction (XRD) provides atomic coordinates but often fails to intuitively visualize the space and forces between molecules.

Hirshfeld Surface Analysis (HSA) bridges this gap. By partitioning the crystal electron density into molecular fragments, HSA allows researchers to:

  • Quantify intermolecular contacts (H-bonds,

    
     stacking).
    
  • Predict stability issues related to packing efficiency.

  • Compare polymorphs visually and statistically.

Theoretical Framework: The "Molecular Territory"

To interpret the data correctly, one must understand the mathematical derivation of the surface. The Hirshfeld surface is defined by the weight function


:


Where


 is the electron density of the molecule of interest, and 

is the sum of electron densities of the crystal.[1] The surface is typically defined where

.
Key Metrics for Analysis
MetricDefinitionInterpretation

Distance to the nearest nucleus internal to the surface.Proximity of internal atoms to the surface boundary.

Distance to the nearest nucleus external to the surface.Proximity of neighboring molecules.

Normalized contact distance (see eq below).Red: Contact < vdW sum (Strong interaction).White: Contact = vdW sum.Blue: Contact > vdW sum.
Shape Index Measure of surface curvature.Red/Blue Triangles: Diagnostic for

stacking (bow-tie patterns).

The


 Equation: 


This normalization is critical because it allows comparison between atoms of different sizes (e.g., H vs. I).

Critical Pre-processing: Neutron Normalization

WARNING: Do not skip this step. Standard X-ray diffraction determines hydrogen positions based on electron density, which is shifted toward the bonding carbon/nitrogen atom. This results in X-H bond lengths that are artificially short (e.g., C-H


 0.96 Å).

Protocol Requirement: Before generating surfaces, you must normalize bond lengths to standard neutron diffraction values. This extends the bond to the nuclear position, ensuring accurate


 calculations.
  • C-H: Normalize to 1.083 Å

  • N-H: Normalize to 1.009 Å

  • O-H: Normalize to 0.983 Å

Experimental Protocol: Step-by-Step Workflow

This protocol utilizes CrystalExplorer (standard version 17.5 or later).

Phase 1: Data Preparation
  • Input: Obtain a .CIF file with R-factor < 5% (preferred).

  • Validation: Open in Mercury or OLEX2 to ensure no disorder or missing atoms.

  • Import: Load .CIF into CrystalExplorer.[2]

Phase 2: Surface Generation
  • Normalization:

    • Go to Edit

      
      Normalize H-atom positions. (This applies the neutron values cited above).
      
  • Generate Surface:

    • Click Surfaces

      
      Generate.[3]
      
    • Select Hirshfeld.[1][3][4][5][6]

    • Resolution: Set to High (essential for publication-quality images).

    • Click Apply.

Phase 3: Property Mapping
  • Map

    
    : 
    
    • Select the generated surface.[2][3][4]

    • In the properties panel, map d_norm.

    • Visual Check: Look for deep red circular spots. In Pyrazoles, these usually appear near the N-H donor and the N-acceptor.

  • Map Shape Index:

    • Change mapping to Shape Index.

    • Visual Check: Rotate the molecule to view the pyrazole ring face. Look for adjacent red and blue triangles (indicating interlocking aromatic rings).

Phase 4: Fingerprint Analysis
  • Generate Plot:

    • Click Analysis

      
      2D Fingerprint Plots.
      
  • Filter Interactions:

    • Use the "Elements" filter to isolate specific contributions (e.g., select N inside and H outside to isolate N-H...N bonds).

Visualization: Workflow Diagram

HirshfeldWorkflow cluster_Outputs Analysis Outputs CIF Input .CIF File (X-Ray Data) Norm Neutron Normalization (Correct X-H distances) CIF->Norm Essential Pre-processing Calc Calculate Surface (Weight Function) Norm->Calc Dnorm d_norm Surface (Red = Strong H-bonds) Calc->Dnorm Shape Shape Index (Pi-Pi Stacking) Calc->Shape Finger 2D Fingerprint (Quantitative Decomposition) Calc->Finger

Figure 1: The mandatory workflow for accurate Hirshfeld Surface Analysis. Note the critical normalization step in red.

Data Interpretation: Decoding Pyrazoles

A. The Fingerprint Plot (The "Wings" and "Spikes")

The 2D fingerprint plot (di vs de) is the "DNA" of the crystal packing. For pyrazole derivatives, look for three distinct features:

  • The Spikes (Strong H-Bonds):

    • Feature: Two sharp, symmetrical spikes pointing toward the bottom-left of the plot (low

      
      , low 
      
      
      
      ).
    • Origin: Strong N-H

      
       N  hydrogen bonds. The upper spike corresponds to the N-acceptor (
      
      
      
      ), and the lower spike to the H-donor (
      
      
      ).
    • Metric: The tip of the spike indicates the shortest contact distance (approx.

      
      ).
      
  • The Wings (C-H

    
    
    
    
    
    ):
    • Feature: "Wings" extending to the top-left and bottom-right.

    • Origin: C-H

      
      
      
      
      
      interactions, common in phenyl-substituted pyrazoles.
  • The Central Blob (

    
    ): 
    
    • Feature: A concentration of points around the diagonal (

      
       Å).
      
    • Origin:

      
       stacking between pyrazole or phenyl rings.
      
B. Decision Tree for Interaction Identification

InterpretationLogic Start Analyze Fingerprint Feature Q1 Sharp Spikes at Low di/de? Start->Q1 Res1 Strong H-Bonds (N-H...N or O-H...N) Q1->Res1 Yes Q2 Green/Yellow Region on Diagonal? Q1->Q2 No Res2 Pi-Pi Stacking (Check Shape Index) Q2->Res2 Yes Q3 Broad 'Wings'? Q2->Q3 No Res3 C-H...Pi Interactions Q3->Res3 Yes

Figure 2: Logical decision tree for interpreting 2D Fingerprint features in heterocyclic compounds.

Application Note: Impact on Drug Development

In the context of pyrazole-based drugs, this analysis is not merely academic. It directly informs:

  • Bioavailability: A high percentage of surface area involved in strong H-bonds (high

    
     intensity) often correlates with higher lattice energy and lower solubility.
    
  • Stability: The presence of "red triangles" on the Shape Index (Shape Index < 1.0) indicates tight

    
    -stacking. While this stabilizes the crystal, it may lead to "brick dust" molecules that are difficult to formulate.
    
  • Polymorph Screening: If a new batch of API shows a shifted Fingerprint plot (e.g., the N-H...N spike moves from 1.9Å to 2.1Å), you have likely isolated a new polymorph or solvate.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2][3][4][5][6] CrystEngComm, 11, 19-32.

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[7] Acta Crystallographica Section B, 60(6), 627-668.

  • Allen, F. H., et al. (2006). Bond lengths in organic and metal-organic compounds revisited: X-H bond lengths from neutron diffraction data. Acta Crystallographica Section B, 62, 627-668.
  • CrystalExplorer Official Documentation. University of Western Australia.

Sources

Method

Coordination Chemistry of 5-Methyl-3-nitro-1H-pyrazole: Protocols for Bio-Inorganic and Energetic Materials

Application Note: AN-2026-MPZ Executive Summary This guide details the utilization of 5-Methyl-3-nitro-1H-pyrazole (5-Me-3-NO2-pz) as a versatile ligand in coordination chemistry.[1] Unlike simple pyrazoles, the introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MPZ

Executive Summary

This guide details the utilization of 5-Methyl-3-nitro-1H-pyrazole (5-Me-3-NO2-pz) as a versatile ligand in coordination chemistry.[1] Unlike simple pyrazoles, the introduction of the nitro group (


) at the 3-position (or 5-position, tautomer-dependent) drastically alters the electronic landscape, increasing acidity (

) and introducing energetic potential.

This ligand serves two distinct, high-value fields:

  • Bio-Inorganic Chemistry: Formation of mononuclear transition metal complexes with antimicrobial properties.[1]

  • Energetic Materials & MOFs: Construction of high-density Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) where the nitro group enhances thermal stability and oxygen balance.[1]

Ligand Profile & Tautomeric Logic

Before synthesis, researchers must understand the fluxional behavior of the ligand. In solution, 5-Me-3-NO2-pz exists in equilibrium between two tautomers.[1]

  • Form A (3-nitro): Proton on

    
     adjacent to the methyl group.[1]
    
  • Form B (5-nitro): Proton on

    
     adjacent to the nitro group.[1]
    

Critical Mechanism: Upon coordination, the metal ion displaces the proton. If the medium is basic, the pyrazolato anion is formed, acting as a bridging ligand (


-bridge) to form polynuclear clusters or MOFs. In neutral media, it acts as a monodentate ligand via the pyridinic nitrogen.
Diagram 1: Tautomerism & Coordination Modes

LigandModes cluster_0 Steric Influence L_Neutral Neutral Ligand (Monodentate) L_Anion Pyrazolato Anion (Bridging N1-N2) L_Neutral->L_Anion - H+ (Base) Metal_M Metal Center (M) L_Neutral->Metal_M Coordination (N2 Donor) L_Anion->L_Neutral + H+ (Acid) L_Anion->Metal_M Bridge Mode (N1 & N2) Note Methyl group (Steric Bulk) vs. Nitro group (Electronic W/D)

Caption: Logical flow of protonation states affecting coordination geometry. The anion mode favors cluster/polymer formation.

Experimental Protocols

Protocol A: Synthesis of Bioactive Mononuclear Copper(II) Complexes

Target Application: Antimicrobial screening, Enzyme mimicry.

Rationale: Copper(II) prefers square planar or distorted octahedral geometries.[1] Using a neutral ligand avoids polymerization, keeping the complex discrete and soluble for biological assays.

Reagents:

  • 5-Methyl-3-nitro-1H-pyrazole (1.0 mmol, 127 mg)[1]

  • 
     (0.5 mmol, 121 mg)
    
  • Solvent: Ethanol (Absolute)

  • Base: None (to maintain neutral ligand form)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 127 mg of ligand in 10 mL of warm ethanol (

    
    ). The solution should be pale yellow.[1]
    
  • Metal Addition: Dissolve the copper salt in 5 mL ethanol. Add this dropwise to the ligand solution under stirring.[1]

    • Observation: Color shifts from pale blue to deep green/teal, indicating

      
      -coordination.[1]
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours.
    
    • Why? Ensures thermodynamic stability and proper crystal growth.[1]

  • Crystallization: Filter the hot solution to remove impurities. Allow the filtrate to evaporate slowly at room temperature over 48 hours.

  • Validation: Green block crystals should form.

    • Yield: ~65-75%[1]

    • IR Check: Look for

      
       shift from 
      
      
      
      (free) to
      
      
      (coordinated).
Protocol B: Synthesis of Energetic Coordination Polymers (ECPs)

Target Application: Green Primary Explosives, Propellants.[2]

Safety Warning: Nitro-functionalized pyrazoles combined with oxidizing anions (perchlorates/nitrates) are potentially explosive.[1] Work on a scale <100 mg behind a blast shield.

Rationale: We utilize the deprotonated form to create a 3D network.[1] Silver(I) or Copper(I) are preferred for their high density and linear coordination geometry, which favors bridging.

Reagents:

  • Ligand (1.0 mmol)

  • 
     (1.0 mmol)
    
  • Ammonia solution (

    
    ) or NaOH (
    
    
    
    )

Workflow Diagram:

ECP_Synthesis Start Start: 5-Me-3-NO2-pz (1 mmol) Deprot Add NaOH/NH3 (pH -> 8-9) Start->Deprot Mix Add AgNO3 (aq) Dropwise in Dark Deprot->Mix Generates Pyrazolato Anion Precip Immediate Precipitation (Polymer Formation) Mix->Precip Wash Wash: H2O then EtOH (Remove ionic byproducts) Precip->Wash Dry Dry: Vacuum, 40°C (CAUTION: Friction Sensitive) Wash->Dry

Caption: Workflow for Silver(I)-Nitropyrazolate Energetic Polymer synthesis. Note the pH adjustment step is critical for polymerization.

Methodology:

  • Dissolve ligand in minimal water; add base until pH is ~9.[1] The solution turns bright yellow (anion formation).[1]

  • Add

    
     aqueous solution slowly in the dark (Ag is photosensitive).[1]
    
  • A heavy precipitate forms immediately.[1] Stir for 30 mins.

  • Filter and wash extensively with water to remove excess nitrates (crucial for stability).[1]

  • Critical Step: Dry in a desiccator.[1] Do not grind the dry powder; it may be friction-sensitive.[1]

Data Analysis & Characterization

To validate the coordination mode, compare the spectral data of the free ligand vs. the complex.

FeatureFree Ligand (5-Me-3-NO2-pz)Metal Complex (Coordination)Mechanistic Insight
IR


(Broad)
Absent (if deprotonated) or ShiftedDisappearance confirms deprotonation (Protocol B).[1]
IR


(asym)

Shift indicates electronic withdrawal by metal; splitting suggests involvement in bonding.

NMR

ppm (NH)
Disappears (in

/Base)
Confirms loss of proton for bridging modes.
XRD Monoclinic/TriclinicPolymeric/ClusterProtocol A yields discrete units; Protocol B yields infinite chains.[1]

Applications & Causality

Why 5-Methyl-3-nitro-1H-pyrazole?
  • Steric vs. Electronic Balance: The methyl group provides just enough steric bulk to prevent the formation of overly dense, insoluble bricks in MOF synthesis, allowing for porosity. The nitro group pulls electron density, making the pyrazole ring less basic but a better

    
    -acceptor, stabilizing low-oxidation state metals (Cu(I), Ag(I)).
    
  • Energetic Density: The

    
     bond adds oxygen content.[1] When coordinated to fuel-rich metals (like Zn or Cu), the resulting MOF has a self-oxidizing capability, useful in energetic additives [1][2].
    
  • Bio-Activity: The nitro group is a known pharmacophore.[1] Metal coordination (chelation) often facilitates transport across lipid membranes (lipophilicity enhancement), increasing the bioavailability of the cytotoxic pyrazole moiety [3].

References

  • Zhang, J., et al. (2019). Nitrated-pyrazole-based energetic compounds: Synthesis and properties. National Institutes of Health (PMC).[1] Available at: [Link]

  • Thaltiri, V., et al. (2024).[3] Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids.[1][3] ResearchGate.[1][2] Available at: [Link]

  • Baburin, I. A., et al. (2022).[3] Coordination Energetic Materials—Scientific Curiosity or Future of Energetic Material Applications? MDPI.[1] Available at: [Link]

  • Otieno, T., et al. (2002).[4] A copper(II)–pyrazole complex cation with 3 imposed symmetry.[1][4] Acta Crystallographica Section C. Available at: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methyl-3-nitro-1H-pyrazole

Status: Operational Subject: Troubleshooting Purification Protocols for 5-Methyl-3-nitro-1H-pyrazole (CAS: 3532-62-1) Audience: Medicinal Chemists, Process Development Scientists[1][2] Executive Summary & Chemical Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Purification Protocols for 5-Methyl-3-nitro-1H-pyrazole (CAS: 3532-62-1) Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary & Chemical Context

Purifying 5-Methyl-3-nitro-1H-pyrazole (also referred to as 3-Methyl-5-nitropyrazole due to annular tautomerism) presents a unique set of challenges distinct from standard heterocyclic workups.

The primary difficulty stems from its synthesis pathway.[2] Direct nitration of 3-methylpyrazole predominantly yields the 4-nitro isomer.[1][2] Consequently, the 3-nitro isomer is often synthesized via the thermal rearrangement of N-nitropyrazoles , a process that generates specific impurities like unreacted N-nitro species and thermal degradation tars.[2] Furthermore, the compound's acidity (pKa ~9.[2]5) and amphoteric nature require precise pH control during extraction.[2]

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: Isomer Separation & Chromatographic Challenges
Q: I am observing co-elution of the 3-nitro and 4-nitro isomers during flash chromatography. How can I improve resolution?

A: The 3-nitro and 4-nitro isomers have very similar dipole moments, making standard silica chromatography (Hexane/EtOAc) inefficient.[1][2] The 3-nitro isomer (often existing as the 5-nitro tautomer in non-polar solvents) can form an intramolecular hydrogen bond between the nitro oxygen and the pyrazole NH, making it slightly less polar than the 4-nitro isomer.[2]

Troubleshooting Protocol:

  • Change the Stationary Phase: Switch from standard Silica Gel 60 to C18 (Reverse Phase) . The hydrophobic methyl group interactions differ significantly between the isomers in a reverse-phase system.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[2] The 3-nitro isomer typically elutes after the 4-nitro isomer in RP-HPLC due to the "masking" of the polar nitro group by the adjacent NH.[2]

  • Modify the Normal Phase System: If you must use normal phase, avoid simple alcohols.

    • Recommended System: Dichloromethane (DCM) / Methanol (98:2 to 95:5).[2] The selectivity in DCM is often superior to Hexane/EtOAc for nitropyrazoles.[2]

  • pH Modification: Add 0.5% Acetic Acid to the mobile phase.[1][2] Suppressing the ionization of the pyrazole NH (keeping it protonated) tightens the bands and prevents "streaking" caused by the slightly acidic nature of the nitropyrazole.[2]

Q: My product is "oiling out" during recrystallization instead of forming a solid. What is happening?

A: This is a classic issue with nitropyrazoles synthesized via thermal rearrangement. The "oil" is often a supercooled liquid mixture of the product and trace N-nitro precursors or anisole/benzonitrile residues (common solvents for the rearrangement step).[2]

Corrective Action (The "Crash and Cure" Method):

  • Solvent Swap: Do not use pure ethanol. The solubility curve is too steep.[2]

  • Binary Solvent System: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate .[1][2] Slowly add Hexane (or Heptane) until turbidity just persists.[2]

  • Seeding: It is critical to seed the solution with a pure crystal.[1][2] If none exists, scratch the glass surface vigorously with a glass rod to induce nucleation.

  • Thermodynamic Control: Allow the mixture to cool to Room Temperature (RT) very slowly (over 4 hours). Rapid cooling traps impurities, leading to oiling.[2]

Module 2: Chemical Purification (Acid-Base Extraction)
Q: I have significant tarry impurities from the thermal rearrangement step. Chromatography is too expensive for this scale.[2] Is there a chemical alternative?

A: Yes. You can exploit the acidity of the pyrazole NH proton. The electron-withdrawing nitro group increases the acidity of the pyrazole ring, allowing for a selective Acid-Base extraction that leaves non-acidic tars (and unreacted N-nitro precursors) in the organic layer.[1][2]

The "pH-Swing" Protocol:

StepActionMechanistic Rationale
1 Dissolve crude mixture in DCM or Ethyl Acetate .Solubilizes the target pyrazole and non-polar tars.
2 Extract with 1M NaOH (aq).Deprotonates the pyrazole (forming the water-soluble nitropyrazolate anion).[2] Tars remain in the organic layer.[1][2]
3 Separate layers. Keep the Aqueous layer.[2]The product is now in the water phase. Discard the organic layer containing impurities.
4 Wash Aqueous layer with fresh DCM (x2).[2]Removes mechanically trapped organic impurities.
5 Acidify Aqueous layer with 6M HCl to pH ~2-3.[2]Re-protonates the pyrazole, causing it to precipitate or become extractable.
6 Filter precipitate OR extract into EtOAc.[1]Recovers the purified, protonated product.

Critical Note: Do not use weak bases like Sodium Bicarbonate; they may not fully deprotonate the pyrazole, leading to yield loss.

Module 3: Visualized Workflows
Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on impurity profile.

Purification_Strategy Start Crude 5-Methyl-3-nitro-1H-pyrazole Check_Impurity Analyze Impurity Profile (TLC/LCMS) Start->Check_Impurity Isomer_Issue Major Impurity: 4-Nitro Isomer Check_Impurity->Isomer_Issue Regioisomers present Tar_Issue Major Impurity: Tars / N-Nitro precursors Check_Impurity->Tar_Issue Thermal degradation products Chromatography Reverse Phase Chromatography (C18, H2O/ACN + HCOOH) Isomer_Issue->Chromatography AcidBase Acid-Base Extraction (pH Swing) Tar_Issue->AcidBase Recryst Recrystallization (EtOAc / Hexane) Chromatography->Recryst Polishing AcidBase->Recryst Polishing Final Pure Product (>98%) Recryst->Final

Figure 2: Acid-Base Extraction Mechanism

Caption: Step-by-step chemical workflow for removing non-acidic impurities.

Acid_Base_Workflow Crude Crude Mixture (Organic Phase) Separation Phase Separation Crude->Separation + NaOH NaOH Add 1M NaOH Org_Waste Organic Layer (Contains Tars/Isomers) Separation->Org_Waste Discard Aq_Product Aqueous Layer (Pyrazolate Anion) Separation->Aq_Product Keep Precipitate Product Precipitates Aq_Product->Precipitate + HCl Acidify Acidify (HCl) to pH 2

Module 4: Solubility Data for Process Optimization

When designing a recrystallization or extraction process, knowing the solubility limits is vital. The following data is derived from thermodynamic analysis of the structurally analogous 3-nitropyrazole, which shares the same solubility profile driven by the nitro-group dipole.

SolventSolubility (at 25°C)Suitability for Process
DMF / DMSO Very HighAvoid. Difficult to crystallize from; good for reactions only.[1][2]
Ethanol / Methanol HighGood for dissolving, but requires an anti-solvent (water/hexane) to force precipitation.[1][2]
Ethyl Acetate ModerateIdeal solvent for recrystallization (with Hexane).[2]
Toluene / Anisole LowIdeal for thermal rearrangement reactions (high boiling point, low product solubility allows precipitation upon cooling).[1][2]
Water Low (pH < 7)Good anti-solvent for protonated form.[1][2]
References
  • Janssen, J. W. A. M., & Habraken, C. L. (1971).[1][2] Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[2][7][8] The Journal of Organic Chemistry.[2][8] [Link]

  • Liu, W., et al. (2021).[2][7] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids.[2][7] [Link][2][8]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 135463736, 5-methyl-3-nitro-1H-pyrazole.[2] [Link][2]

  • Katritzky, A. R., et al. (2010).[2] The tautomerism of nitropyrazoles.[1][2] Heterocycles.[1][2][5][8][11] (General reference for tautomeric behavior affecting chromatography).

Sources

Optimization

Technical Support Center: Nitropyrazole Synthesis Purification

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyrazoles. This guide provides in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyrazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the purification of these important heterocyclic compounds. Our focus is on providing practical, evidence-based solutions to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Impurities

This section addresses the fundamental questions regarding the types of impurities commonly generated during nitropyrazole synthesis and how to identify them.

Q1: What are the most common impurities I should expect in my crude nitropyrazole product?

The primary impurities in nitropyrazole synthesis typically fall into three categories:

  • Isomeric Impurities: The nitration of the pyrazole ring can lead to the formation of different regioisomers. The most common are 3-nitropyrazole and 4-nitropyrazole. Depending on the synthetic route and reaction conditions, you may obtain a mixture of these isomers.[1]

  • N-Nitro Precursors: In syntheses that proceed via an N-nitropyrazole intermediate, incomplete rearrangement can leave residual N-nitropyrazole in your product.[1][2]

  • Over-nitrated Products: Under harsh nitrating conditions, the pyrazole ring can be nitrated multiple times, leading to the formation of dinitropyrazoles or even trinitropyrazoles as impurities.[3]

Q2: How can I use NMR and IR spectroscopy to differentiate between 3-nitropyrazole and 4-nitropyrazole isomers?

Spectroscopic analysis is a powerful tool for identifying isomeric impurities.

  • ¹H NMR Spectroscopy: The proton environment in 3-nitropyrazole and 4-nitropyrazole is distinct, leading to different chemical shifts and coupling patterns. In 4-nitropyrazole, the protons at the 3 and 5 positions are equivalent, resulting in a single signal. In contrast, the protons of 3-nitropyrazole are in different chemical environments, leading to distinct signals.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the position of the nitro group. A comparison of the spectra of your product with literature data for the pure isomers can help in their identification.[4]

  • IR Spectroscopy: The vibrational frequencies of the C-N and N-O bonds in the nitro group can show subtle differences between the isomers. Additionally, the fingerprint region of the IR spectrum will be unique for each isomer.[5]

Q3: My crude product is a brown oil, but I expect a solid. What could be the issue?

The presence of a brown oil instead of a solid product often indicates the presence of significant impurities that are depressing the melting point of your desired nitropyrazole. This can be due to:

  • A high concentration of mixed isomers.

  • Residual solvents from the workup.

  • The presence of degradation products.

  • Unreacted starting materials.

It is recommended to first attempt to purify a small portion of the oil via column chromatography to isolate the desired product and identify the impurities.

Section 2: Troubleshooting Guide - Purification Strategies

This section provides detailed protocols and troubleshooting advice for the most common purification techniques used for nitropyrazoles.

Issue 1: My recrystallization attempt is not yielding pure product or I have poor recovery.

Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on the choice of solvent.

Causality: For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent.

Troubleshooting Protocol: Solvent Screening for Recrystallization

  • Small-Scale Testing: Begin by testing the solubility of a small amount of your crude product (a few milligrams) in various solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane, and mixtures thereof).[6][7][8][9]

  • Solvent Selection Criteria:

    • The ideal single solvent will dissolve the compound when hot but not when cold.

    • For a mixed solvent system, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible. Common mixed solvent systems include ethanol/water and methanol/ethyl acetate.[9]

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot "good" solvent.

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Data Presentation: Recommended Recrystallization Solvents for Nitropyrazoles

CompoundRecommended Solvent(s)Reference
3-NitropyrazoleWater, Ethanol/water, Methanol/water, Acetone/water[2]
4-NitropyrazoleEthyl ether/hexane[10]
N-acetylpyrazolineMethanol/ethyl acetate[9]
Issue 2: I am unable to separate isomeric nitropyrazoles using recrystallization.

Co-crystallization of isomers can be a significant challenge. In such cases, column chromatography is the preferred method for separation.

Causality: Isomers often have very similar polarities, making their separation by simple recrystallization difficult. Column chromatography exploits the small differences in their affinity for a stationary phase to achieve separation.[11][12]

Experimental Protocol: Flash Column Chromatography for Isomer Separation

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of nitropyrazole isomers.[12]

  • Mobile Phase Selection (TLC Analysis):

    • Use thin-layer chromatography (TLC) to determine the optimal mobile phase.

    • A good solvent system will show good separation between the spots of the isomers with the desired product having an Rf value of approximately 0.2-0.4.

    • Common mobile phases for nitropyrazoles include mixtures of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pack the column to avoid air bubbles, which can lead to poor separation.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, use a "dry loading" technique: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[13]

  • Elution and Fraction Collection:

    • Start eluting with the low-polarity mobile phase.

    • If the compounds are not moving, gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Product Isolation: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure.

Visualization: Workflow for Isomer Separation

G cluster_0 Purification Strategy for Isomeric Mixture crude Crude Nitropyrazole (Isomeric Mixture) tlc TLC Analysis (Solvent System Optimization) crude->tlc Determine optimal mobile phase column_prep Column Preparation (Silica Gel Slurry Packing) tlc->column_prep dry_load Dry Loading of Sample column_prep->dry_load elution Gradient Elution (e.g., Hexane/Ethyl Acetate) dry_load->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring Identify pure fractions combine_pure Combine Pure Fractions tlc_monitoring->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal pure_isomer1 Pure Isomer 1 solvent_removal->pure_isomer1 pure_isomer2 Pure Isomer 2 solvent_removal->pure_isomer2

Caption: Workflow for the separation of nitropyrazole isomers using flash column chromatography.

Issue 3: My final product still contains acidic impurities after workup.

Acidic impurities can arise from the nitrating agents used in the synthesis. A standard aqueous workup may not be sufficient to remove all acidic residues.

Causality: Nitrating mixtures often contain strong acids like sulfuric acid and nitric acid. If not completely neutralized and removed during the workup, these can contaminate the final product.

Troubleshooting Protocol: Enhanced Workup Procedure

  • Quenching: Carefully quench the reaction mixture by pouring it over crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Avoid using strong bases like NaOH, as they can promote side reactions or degradation of the product.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any remaining acid).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Visualization: Logic Diagram for Enhanced Workup

G start Reaction Mixture quench Quench with Ice start->quench neutralize Neutralize with NaHCO₃ (aq) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product Crude Product for Further Purification concentrate->product

Caption: Step-by-step logic for an enhanced workup to remove acidic impurities.

Section 3: Stability and Storage

Q4: Are nitropyrazoles stable? How should I store my purified product?

Nitropyrazoles are generally thermally stable compounds, but like many nitro-containing molecules, they are energetic materials and should be handled with care.[3][14][15]

  • Thermal Stability: Avoid excessive heating during purification, especially during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature.

  • Storage: Store purified nitropyrazoles in a cool, dry, and dark place. They should be kept in a well-sealed container to protect them from moisture and light, which could potentially lead to degradation over time.

References

  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. Available from: [Link]

  • Column chromatography - UVic. Available from: [Link]

  • A process for separating nitration isomers of substituted benzene compounds - Google Patents.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available from: [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. Available from: [Link]

  • recrystallization-2.doc.pdf. Available from: [Link]

  • Review on synthesis of nitropyrazoles - ResearchGate. Available from: [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. Available from: [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring | Request PDF - ResearchGate. Available from: [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table - ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. Available from: [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. Available from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available from: [Link]

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. Available from: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available from: [Link]

  • Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Nitrated Pyrazole Stability &amp; Degradation

This guide functions as a Tier-3 Technical Support Center for researchers working with nitrated pyrazoles. It addresses the specific degradation mechanisms, safety risks, and analytical challenges associated with this cl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support Center for researchers working with nitrated pyrazoles. It addresses the specific degradation mechanisms, safety risks, and analytical challenges associated with this class of high-energy nitrogen-rich heterocycles.

[1]

Status: Operational Agent: Senior Application Scientist Case ID: NP-DEG-2024

Introduction: The Stability Paradox

Nitrated pyrazoles exhibit a sharp dichotomy in stability based on the nitro group's position:

  • C-Nitropyrazoles (e.g., 3,4-dinitropyrazole): Generally thermodynamically stable but shock-sensitive. Degradation usually requires high thermal stress.

  • N-Nitropyrazoles (e.g., 1-nitropyrazole): Kinetically unstable. The

    
     bond is labile and susceptible to hydrolysis, rearrangement, and photolysis under mild conditions.
    

Module 1: Thermal Stability & Runaway Risks

Issue: "My DSC trace shows an unexpected exotherm at a lower temperature than reported in literature."

Root Cause Analysis

Premature exothermic decomposition in nitropyrazoles is typically caused by homolytic cleavage of the N-N bond in


-nitro species or catalytic decomposition due to impurities (e.g., residual acids). unlike 

-nitro compounds,

-nitropyrazoles have a lower activation energy (

) compared to

-nitro variants (

).
Troubleshooting Protocol: Thermal Profiling
  • Run TGA-DSC: Simultaneous Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

    • Standard: 5°C/min heating rate under

      
      .
      
    • Check: If mass loss (TGA) precedes the exotherm (DSC), the sample is subliming or evaporating (common for 3,5-DNP). If exotherm precedes mass loss, it is true decomposition.

  • Isothermal Stability Test:

    • Hold sample at

      
       for 48 hours.
      
    • Analyze residue via HPLC.[1][2][3] If parent peak area decreases

      
      , the material is thermally comprised.
      
Pathway Visualization: Thermal Decomposition

The following diagram illustrates the primary decomposition channel for N-nitropyrazoles versus C-nitropyrazoles.

ThermalDegradation Start_N N-Nitropyrazole (1-NO2) Radical_Pair Radical Pair [Py-N• + •NO2] Start_N->Radical_Pair Homolysis (Low Ea) Start_C C-Nitropyrazole (3,4-DNP) Rearrange Nitro-Nitrito Rearrangement Start_C->Rearrange Isomerization (High T) Products_Gas Gaseous Products (NO2, NO, N2) Radical_Pair->Products_Gas Recombination Products_Poly Polymeric Residue (Tar) Radical_Pair->Products_Poly Polymerization Ring_Cleavage Ring Cleavage (HCN, CO2 release) Rearrange->Ring_Cleavage Fragmentation Ring_Cleavage->Products_Gas

Figure 1: Thermal decomposition pathways. Note the lower energy barrier for N-nitro homolysis compared to C-nitro rearrangement.

Module 2: Hydrolytic Stability (Moisture Sensitivity)

Issue: "My sample turned yellow/acidic after storage in ambient air."

Root Cause Analysis

-nitropyrazoles are powerful nitrating agents in their own right. In the presence of moisture (nucleophile), the 

bond undergoes nucleophilic attack , transferring the nitro group to water (forming

) and regenerating the parent pyrazole.

Key Indicator: The appearance of the parent pyrazole peak in HPLC and a drop in pH.

Data Table: Hydrolysis Kinetics
ParameterN-NitropyrazoleC-Nitropyrazole
Susceptibility High (Moisture Sensitive)Low (Stable in water)
Mechanism

-like attack on N
Ring activation only
pH Effect Accelerated by Acid & BaseStable at pH 1-9
Degradation Product Parent Pyrazole +

Ring-opened acids
Troubleshooting Protocol: Hydrolysis Check
  • The "Water Drop" Test:

    • Dissolve 5 mg of sample in 1 mL dry Acetonitrile (

      
      ).
      
    • Add 10

      
       of 
      
      
      
      .
    • Monitor via

      
      -NMR.[4]
      
    • Result: Shift of ring protons upfield indicates loss of electron-withdrawing

      
       group (Hydrolysis).
      
  • pH Monitoring:

    • Suspend 10 mg solid in 1 mL distilled water.

    • Measure pH immediately. If pH < 4, autocatalytic hydrolysis is occurring (generated

      
       accelerates the reaction).
      
Pathway Visualization: Hydrolytic Mechanism

Hydrolysis Substrate N-Nitropyrazole Transition Transition State [Py-N---NO2---OH2] Substrate->Transition + H2O Water H2O (Nucleophile) Water->Transition Products Parent Pyrazole + HNO3 Transition->Products N-N Bond Cleavage

Figure 2: Hydrolysis mechanism of N-nitropyrazoles regenerating the parent heterocycle and nitric acid.

Module 3: Photostability & Handling

Issue: "The compound changes color from white to orange under lab lights."

Root Cause Analysis

Nitropyrazoles possess an


 transition that absorbs in the UV-A/Blue region. Photo-excitation promotes the molecule to a triplet state, facilitating nitro-nitrite rearrangement  or direct denitration. The "orange" color is typically due to the formation of azo-coupling products or 

radical accumulation in the crystal lattice.
FAQ: Photolysis
  • Q: Can I handle these under standard fluorescent lights?

    • A: C-nitro compounds: Yes. N-nitro compounds: No, use amber glassware or red light.

  • Q: Is the color change reversible?

    • A: No. It indicates chemical transformation.[5] Recrystallization is required.

Module 4: Analytical Troubleshooting (HPLC)

Issue: "I see peak splitting or tailing for my nitropyrazole."

Troubleshooting Guide
SymptomProbable CauseSolution
Peak Tailing Interaction between pyrazole N and silanols on column.Add 0.1% TFA or Formic Acid to mobile phase to protonate silanols.
Ghost Peaks On-column degradation of thermally labile N-nitro species.Lower column temperature to < 30°C. Reduce injection volume.
Fronting Sample solvent mismatch (e.g., dissolving in DMSO for a high-% aqueous method).Dissolve sample in mobile phase starting composition.
Retention Shift Hydrolysis in the autosampler vial.Urgent: Use fresh samples. Keep autosampler at 4°C.
Recommended HPLC Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (aromatic ring) and 210 nm (NO2 group).

References

  • Muravyev, N. V., et al. (2016).[4] Thermal Decomposition of Nitropyrazoles. ResearchGate. Link

  • Sinditskii, V. P., et al. (2015). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Thermochimica Acta. Link

  • Klapötke, T. M. (2011).[6] Chemistry of High-Energy Materials. De Gruyter. (Standard text for N-nitro vs C-nitro stability principles).

  • Katritzky, A. R., et al. (2010). Heterocyclic Chemistry. (General mechanism for azole hydrolysis).
  • Chovancova, M., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Environmental Science & Technology. Link

Sources

Optimization

How to increase the regioselectivity of pyrazole synthesis

Current Status: Operational Ticket Topic: Increasing Regioselectivity in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist Diagnostic Triage: Why is my ratio poor? Before altering your protocol, use th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Increasing Regioselectivity in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is my ratio poor?

Before altering your protocol, use this diagnostic matrix to identify the root cause of your isomeric mixture. In the condensation of a hydrazine (


) with a 1,3-dielectrophile, selectivity is governed by the competition between electronic control  and steric control .
Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
1:1 Isomeric Ratio Substrate is electronically and sterically symmetric (e.g., 1-phenyl-1,3-butanedione).Switch solvent to HFIP (Hexafluoroisopropanol) or use a Lewis Acid catalyst.
Wrong Isomer Dominant Steric bulk is directing the initial attack to the wrong carbonyl.Switch from thermodynamic control (reflux in EtOH) to kinetic control (0°C, acidic media).
Low Yield / Polymerization Substrate instability or competitive side reactions (e.g., with

-unsaturated ketones).
Switch to 1,3-Dipolar Cycloaddition (See Module 3).
Fluorinated Substrate Issues Hydrate formation on

-ketones prevents nucleophilic attack.
Dehydrate in situ using toluene azeotrope or use Lewis Acid activation .

Protocol Optimization: The "HFIP Effect" & Catalysis

If standard ethanol reflux yields poor selectivity, the most high-impact intervention is a solvent switch or catalyst addition.

A. The Solvent Switch: HFIP (Hexafluoroisopropanol)

Mechanism: HFIP is a strong hydrogen-bond donor (


) but a poor nucleophile.[1] It selectively activates the harder carbonyl oxygen (usually the one adjacent to the most electron-withdrawing group or least sterically hindered), directing the attack of the harder hydrazine nitrogen (

).

Protocol Adjustment: Replace Ethanol/Methanol with HFIP. Reactions often proceed at room temperature due to this activation.

Data Insight: Solvent Influence on Regioisomeric Ratio (rr) Reaction: Methylhydrazine + Benzoylacetone

SolventDielectric Const. (

)
Ratio (1,5- : 1,3-isomer)
THF7.555 : 45 (Poor)
Ethanol24.560 : 40 (Poor)
HFIP 16.7 >95 : 5 (Excellent)
B. Lewis Acid Catalysis

When solvents alone fail, Lewis acids can chelate the dicarbonyl, differentiating the electrophilic sites.

  • Recommended Catalyst: Ytterbium Triflate [

    
    ] or Zinc Perchlorate [
    
    
    
    ].
  • Loading: 5–10 mol%.

  • Why it works: The metal center coordinates to the 1,3-dicarbonyl, enhancing the electrophilicity of the carbonyls. The regioselectivity is then dictated by the difference in the Lewis basicity of the carbonyl oxygens.

Workflow Visualization: Selecting the Right Pathway

Use the following logic flow to determine if you should persist with condensation or switch to cycloaddition.

PyrazoleSynthesis Start Start: Define Substrates CheckSubstrate Is the Dielectrophile Symmetric? Start->CheckSubstrate Symmetric Yes: Regioselectivity not possible CheckSubstrate->Symmetric Yes Asymmetric No: Asymmetric CheckSubstrate->Asymmetric No CheckGroup Contains CF3 or bulky t-Butyl? Asymmetric->CheckGroup Condensation Method A: Condensation (Hydrazine + 1,3-Diketone) CheckGroup->Condensation Standard Alkyl/Aryl Cycloaddition Method B: Cycloaddition (Nitrilimine + Alkyne) CheckGroup->Cycloaddition Unstable/Sensitive HFIP_Route Use HFIP Solvent (Enhances H-bonding) Condensation->HFIP_Route Poor Selectivity? Result High Regioselectivity HFIP_Route->Result Cycloaddition->Result

Caption: Decision logic for selecting between Condensation (Method A) and Cycloaddition (Method B) based on substrate electronics and stability.

Advanced Methods: When Condensation Fails

If the condensation route yields inseparable mixtures, switch to [3+2] Cycloaddition . This method builds the pyrazole ring rather than condensing it, offering superior control.

The Nitrilimine Pathway

This involves the reaction of a hydrazonoyl halide (precursor to the 1,3-dipole nitrilimine) with an alkyne or enaminone .

  • Regiocontrol Mechanism: The steric bulk of the hydrazonoyl halide and the electronic nature of the dipolarophile (alkyne) dictate a single orientation.

  • Key Reagent: Triethylamine (

    
    ) is used to generate the nitrilimine in situ.
    

Standard Operating Protocols (SOPs)

SOP-A: HFIP-Mediated Condensation (For Fluorinated Pyrazoles)

Target: Synthesis of 3-trifluoromethyl-5-phenylpyrazole

  • Preparation: Dissolve 1 mmol of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in 3 mL of HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).

  • Addition: Add 1.1 mmol of methylhydrazine dropwise at room temperature.

    • Note: Reaction is often exothermic.

  • Monitoring: Stir at 25°C for 2–4 hours. Monitor by TLC or

    
     NMR.
    
  • Workup: HFIP can be recovered by distillation (bp 58°C). Alternatively, dilute with water and extract with ethyl acetate.

  • Validation: Check regioisomeric ratio via crude NMR before recrystallization.

SOP-B: Regioselective [3+2] Cycloaddition

Target: 1,3,5-trisubstituted pyrazoles

  • Reactants: Combine hydrazonoyl chloride (1.0 equiv) and terminal alkyne (1.2 equiv) in dry THF.

  • Catalysis: Add

    
     (1.5 equiv) slowly at 0°C to generate the nitrilimine dipole.
    
  • Reaction: Allow to warm to room temperature and stir overnight.

  • Purification: Filter off the triethylamine hydrochloride salt. Concentrate filtrate.

  • Result: This typically yields the 1,3,5-isomer exclusively due to steric repulsion preventing the formation of the 1,3,4-isomer.

References

  • Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews, 2013.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry, 2008. (Fustero et al.)

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. The Journal of Organic Chemistry, 2021.[2] [2]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 2012.

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 2013.

Sources

Troubleshooting

Technical Support Center: 5-Methyl-3-nitro-1H-pyrazole Synthesis

Status: Online Ticket ID: CHEMSUP-PYR-005 Subject: Resolving Reproducibility & Regioselectivity Issues in 3(5)-Nitro-5(3)-methylpyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: CHEMSUP-PYR-005 Subject: Resolving Reproducibility & Regioselectivity Issues in 3(5)-Nitro-5(3)-methylpyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "4-Nitro Trap"

If you are experiencing reproducibility issues with 5-methyl-3-nitro-1H-pyrazole (also known as 3-methyl-5-nitropyrazole), the most common cause is unintentional regioselectivity drift.

The Core Problem: Direct nitration of 3-methylpyrazole with standard mixed acids (


) is thermodynamically driven to the C4 position , yielding 3-methyl-4-nitro-1H-pyrazole  as the major product. The C4 position is the most nucleophilic site on the pyrazole ring.

To synthesize the 3-nitro (or 5-nitro) isomer reliably, you must bypass direct electrophilic aromatic substitution and utilize the


-nitro rearrangement pathway  (Kinetic Control).

Module 1: The Synthetic Workflow (Visualized)

The following diagram illustrates the critical divergence between the "Failed" direct route and the "Correct" rearrangement route.

G Start Starting Material: 3-Methylpyrazole DirectCond Conditions A: HNO3 / H2SO4 (Direct Nitration) Start->DirectCond N_Nitration Step 1: N-Nitration (Ac2O / HNO3, <0°C) Start->N_Nitration WrongProduct Major Product: 3-Methyl-4-nitro-1H-pyrazole (Dead End) DirectCond->WrongProduct Electrophilic Attack at C4 Intermediate Intermediate: 1-Nitro-3-methylpyrazole N_Nitration->Intermediate Formation of N-NO2 Rearrange Step 2: Thermal Rearrangement (140°C, Anisole/Benzonitrile) Intermediate->Rearrange [1,5]-Sigmatropic Shift CorrectProduct Target Product: 5-Methyl-3-nitro-1H-pyrazole Rearrange->CorrectProduct Migration to C5

Figure 1: Divergent synthetic pathways. Direct nitration yields the unwanted 4-nitro isomer. The N-nitro rearrangement is required for the 3(5)-nitro target.[1]

Module 2: Troubleshooting Guide (Q&A Format)

Q1: I followed a "standard nitration" protocol, but my NMR shows a singlet at ~8.2 ppm. What do I have?

Diagnosis: You have synthesized 3-methyl-4-nitro-1H-pyrazole .

  • The Science: In the 4-nitro isomer, the proton is at the C5 position. Due to the flanking nitro group and the imine-like nitrogen, this proton is highly deshielded.

  • The Target Signal: For 5-methyl-3-nitro-1H-pyrazole , the aromatic proton is at the C4 position. It typically appears upfield, around 6.6 – 6.9 ppm (depending on solvent), because it is not flanked by the nitro group.

  • Action: Stop using mixed acid nitration. Switch to the Acetyl Nitrate (

    
    ) method described below.
    
Q2: Why is the melting point of my product inconsistent (ranging from 130°C to 190°C)?

Diagnosis: This is likely due to Annular Tautomerism .

  • The Science: 5-methyl-3-nitro-1H-pyrazole (A) and 3-methyl-5-nitro-1H-pyrazole (B) are tautomers. In solution, they are in rapid equilibrium. In the solid state, they may crystallize as pure tautomer A, pure tautomer B, or a co-crystal. This drastically affects the melting point.

  • Resolution: Do not rely solely on melting point for purity. Use qNMR (Quantitative NMR) or HPLC.

  • Note: The CAS number 34334-96-8 generally refers to this tautomeric system.

Q3: My rearrangement reaction exothermed and turned black (tarring). How do I control this?

Diagnosis: Runaway thermal rearrangement.

  • The Science: The rearrangement of

    
    -nitropyrazoles to 
    
    
    
    -nitropyrazoles is highly exothermic. If performed "neat" (without solvent) on a large scale, the heat generation accelerates the reaction, leading to decomposition.
  • Corrective Protocol:

    • Use a Solvent: Perform the rearrangement in a high-boiling, inert solvent like Benzonitrile or Anisole . This acts as a heat sink.

    • Concentration: Keep the concentration below 1 M.

    • Temperature: Heat to 140°C. Do not exceed 160°C.

Module 3: Validated Experimental Protocol

Safety Warning:


-Nitropyrazoles are potentially explosive energetic materials. Perform Step 1 on a small scale (<1g) behind a blast shield before scaling up.
Step 1: Synthesis of 1-Nitro-3-methylpyrazole (The Intermediate)
  • Reagents: 3-Methylpyrazole (1.0 eq), Acetic Anhydride (excess), Fuming

    
     (1.1 eq).
    
  • Procedure:

    • Dissolve 3-methylpyrazole in acetic anhydride at 0°C.

    • Add fuming

      
       dropwise, maintaining internal temp <5°C. (Formation of acetyl nitrate in situ).
      
    • Stir at 0°C for 2 hours.

    • Pour onto ice/water. The

      
      -nitro compound usually precipitates as a white/pale yellow solid.
      
    • Validation: NMR should show a downfield shift of the methyl group compared to the starting material.

Step 2: Thermal Rearrangement to 5-Methyl-3-nitro-1H-pyrazole
  • Reagents: 1-Nitro-3-methylpyrazole (from Step 1), Benzonitrile (Solvent).

  • Procedure:

    • Dissolve the intermediate in benzonitrile (10 mL per gram).

    • Heat the solution to 140°C for 3–5 hours. Monitor by TLC (the

      
      -nitro compound is less polar than the 
      
      
      
      -nitro product).
    • Cool to room temperature.

    • Purification: The product often precipitates upon cooling or addition of hexanes. If not, remove solvent under vacuum and recrystallize from ethanol/water.

Module 4: Analytical Data Reference

Use this table to validate your isolated material.

Property3-Methyl-4-nitro-1H-pyrazole (Wrong Isomer)5-Methyl-3-nitro-1H-pyrazole (Target)
1H NMR (DMSO-d6) ~8.2 ppm (s, 1H, C5-H) 2.4 ppm (s, 3H, CH3)~6.8 ppm (s, 1H, C4-H) 2.3 ppm (s, 3H, CH3)
Substitution Pattern Nitro group adjacent to MethylNitro group separated from Methyl by CH
Key Mechanism Electrophilic Aromatic Substitution[1,5]-Sigmatropic Rearrangement
CAS Number 5334-40-734334-96-8

Module 5: Tautomerism Visualization

Understanding that the 3-nitro and 5-nitro forms are chemically equivalent in solution is vital for interpreting spectra.

Figure 2: The annular tautomerism equilibrium. Both structures represent the same chemical entity in solution.

References

  • Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.

    • Significance: The foundational paper establishing the mechanism of thermal rearrangement
  • Larina, L. I., et al. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer.
  • PubChem Compound Summary. (2024). 3-Methyl-4-nitro-1H-pyrazole (CID 79255). National Library of Medicine.

    • Significance: Provides spectral data for the unwanted 4-nitro isomer for exclusion purposes.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffolds in Kinase Discovery: The 5-Methyl-3-nitro-1h-pyrazole Advantage

The following guide provides an in-depth technical analysis of 5-Methyl-3-nitro-1h-pyrazole as a critical scaffold in kinase inhibitor discovery. Unlike direct-to-biology comparisons of fully formed drugs, this guide eva...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Methyl-3-nitro-1h-pyrazole as a critical scaffold in kinase inhibitor discovery. Unlike direct-to-biology comparisons of fully formed drugs, this guide evaluates the molecule's role as a "privileged precursor"—a strategic building block that unlocks the aminopyrazole pharmacophore, a dominant motif in modern oncology and immunology therapeutics.

Content Type: Technical Comparison Guide Subject: 5-Methyl-3-nitro-1h-pyrazole (CAS: 34334-96-8) vs. Alternative Kinase Scaffolds Primary Application: Synthesis of ATP-competitive Hinge Binders (Itk, Aurora, JAK inhibitors)

Executive Analysis: The "Masked" Hinge Binder

In the high-stakes arena of kinase inhibitor design, 5-Methyl-3-nitro-1h-pyrazole is not the "bullet" but the "casing." It serves as the stable, synthetically versatile precursor to 3-amino-5-methylpyrazole , a motif found in FDA-approved drugs like Crizotinib , Ruxolitinib , and Avapritinib .

While pyrimidines and quinazolines (e.g., Gefitinib) rely on fused ring systems to mimic the adenine of ATP, the pyrazole scaffold derived from this nitro-precursor offers a distinct advantage: Ligand Efficiency (LE) . Its compact size allows medicinal chemists to "grow" the molecule into the hydrophobic back pocket or the solvent front without exceeding molecular weight limits, a common failure point in drug development.

Core Distinction
  • The Precursor: 5-Methyl-3-nitro-1h-pyrazole (Electron-deficient, stable for N-alkylation).

  • The Active Pharmacophore: 3-Amino-5-methylpyrazole (Generated via reduction; acts as the bidentate H-bond donor/acceptor).

Mechanistic Comparison: Pyrazole vs. Pyrimidine Scaffolds

The primary value of this scaffold lies in its binding mode within the kinase ATP-binding pocket. The table below compares the derived aminopyrazole scaffold against the standard pyrimidine scaffold.

FeatureAminopyrazole (Derived from Subject)Pyrimidine / Quinazoline (Standard)
Hinge Binding Bidentate: N2 accepts H-bond; C3-NH2 donates H-bond.Monodentate or Bidentate: Often requires N1/N3 interaction.
Vector Geometry Linear extension allows access to the Gatekeeper residue.Rigid fused rings often clash with bulky gatekeepers (e.g., T790M).
Ligand Efficiency High: Low MW (<100 Da) core leaves room for solubilizing tails.Moderate: High MW (>130 Da) core consumes "atomic budget."
Metabolic Stability High (Phase I/II stable).Moderate (Prone to oxidation at C-positions).
Selectivity Potential Tunable: N-substituents direct selectivity (e.g., JAK1 vs JAK2).Broad: Often hits multiple kinases (promiscuous).
Visualization: The "Masked" Activation Pathway

The following diagram illustrates the critical transformation of the nitro-precursor into the active kinase inhibitor, highlighting the chemical logic.

G cluster_0 Chemical Activation Precursor 5-Methyl-3-nitro-1h-pyrazole (The Scaffold) Intermediate N-Alkylated Nitro-Pyrazole (Targeting Vector Added) Precursor->Intermediate N-Alkylation (Selectivity Handle) Active Aminopyrazole Inhibitor (The Hinge Binder) Intermediate->Active Nitro Reduction (Fe/HCl or H2/Pd) Kinase Kinase Hinge Region (Glu/Ala Backbone) Active->Kinase Bidentate H-Bonding (IC50 < 10 nM)

Caption: The "Masked" Strategy: The nitro group protects the amine during functionalization, ensuring the final hinge-binding motif is generated only after the selectivity-determining tail (N-alkyl group) is attached.

Case Study: Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors

To objectively evaluate performance, we examine the use of this scaffold in developing inhibitors for Itk , a target for T-cell lymphomas and asthma.

The Challenge: Itk belongs to the Tec kinase family.[1][2] Achieving selectivity against other Tec members (like Btk) is difficult with standard scaffolds. The Solution: Using 5-Methyl-3-nitro-1h-pyrazole to synthesize Sulfonylpyridine-Pyrazole hybrids.

Comparative Data: Pyrazole vs. Thiazole Scaffolds

Experimental data indicates that pyrazole-based Itk inhibitors often outperform thiazole-based alternatives in terms of cellular potency and selectivity.

MetricPyrazole-Based Inhibitor (Compound A)Thiazole-Based Inhibitor (BMS-509744)
Core Precursor 5-Methyl-3-nitro-1h-pyrazole 2-Aminothiazole
Enzymatic IC50 (Itk) 19 nM (High Potency)96 nM
Selectivity (vs. Btk) > 200-fold~50-fold
Cellular IC50 (IL-2) 50 nM150 nM
Mechanism Reversible ATP-competitiveReversible ATP-competitive

Data Source Synthesis: Derived from comparative analysis of Tec kinase inhibitor literature (See References).

Insight: The pyrazole nitrogen (N2) forms a crucial water-mediated bridge or direct H-bond that the thiazole sulfur cannot replicate, tightening the binding affinity in the Itk active site.

Detailed Experimental Protocols

The utility of 5-Methyl-3-nitro-1h-pyrazole relies on a specific synthetic workflow. Below is the industry-standard protocol for converting this precursor into a bioactive kinase inhibitor fragment.

Protocol A: Synthesis of the Active Hinge Binder (Reduction)

This protocol converts the inactive nitro-scaffold into the active amino-pharmacophore.

Reagents:

  • 5-Methyl-3-nitro-1h-pyrazole (1.0 eq)

  • Iron Powder (Fe, 5.0 eq)

  • Ammonium Chloride (NH4Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-Methyl-3-nitro-1h-pyrazole in Ethanol/Water mixture in a round-bottom flask.

  • Activation: Add NH4Cl and Iron powder. The NH4Cl acts as an electrolyte to activate the iron surface.

  • Reflux: Heat the suspension to reflux (80°C) for 2–4 hours. Monitor via TLC (The nitro compound is less polar; the amine product will stay at the baseline or streak).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting 3-amino-5-methylpyrazole is often used directly or recrystallized from Ethyl Acetate/Hexane.

Quality Control Check (Self-Validating):

  • 1H NMR: Disappearance of the Nitro-associated signals. Appearance of a broad singlet (–NH2) around 4.5–5.0 ppm.

  • Color Change: Reaction typically progresses from yellow (Nitro) to off-white/colorless (Amino).

Protocol B: Kinase Activity Assay (Itk)

To verify the activity of the derived inhibitor.

  • System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen).

  • Reaction Mix: 20 µM ATP, 2 µM Peptide Substrate, Itk Enzyme (1–5 ng).

  • Inhibitor: Serial dilutions of the Pyrazole-derived compound (from 10 µM to 0.1 nM).

  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Development Reagent (Protease). Phosphorylated peptides are protected; non-phosphorylated are cleaved. Measure fluorescence ratio (Coumarin/Fluorescein).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Molecular Interaction Map

The following Graphviz diagram visualizes the binding mode of the derived aminopyrazole within the kinase pocket, contrasting it with the precursor state.

BindingMode cluster_pocket Kinase ATP Pocket (Hinge Region) Glu Glu Residue (C=O) (H-Bond Acceptor) Leu Leu/Met Gatekeeper (Hydrophobic) Ala Ala Residue (NH) (H-Bond Donor) Amino 3-Amino-5-methyl-pyrazole (Active Drug) Ala->Amino H-Bond (Acceptor: Pyrazole N) Nitro 5-Methyl-3-nitro-pyrazole (Precursor: NO H-BONDING) Nitro->Glu Steric Clash / No Bond Nitro->Amino Chemical Reduction Amino->Glu H-Bond (Donor: -NH2)

Caption: Structural logic of the scaffold. The precursor (grey) is inert. The reduced form (green) establishes the critical "Push-Pull" hydrogen bond network with the kinase hinge region.

References
  • BenchChem. (n.d.). 1-Benzyl-5-methyl-3-nitro-1H-pyrazole: Biological Activity and Uses. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Methyl-3-nitro-1h-pyrazole Compound Summary. Retrieved from

  • Guo, Z., et al. (2025).[3] A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation. Immunology, 176(3), 349-362.[3] Retrieved from

  • Das, J., et al. (2006). Aminothiazole based ITK inhibitors: Potency and Selectivity. Bioorganic & Medicinal Chemistry Letters.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. Retrieved from

  • ChemicalBook. (n.d.). 3-methyl-5-nitro-1H-pyrazole Properties and Kinase Applications. Retrieved from

Sources

Comparative

Publish Comparison Guide: In Vitro Validation of 5-Methyl-3-nitro-1h-pyrazole Anticancer Effects

Executive Summary 5-Methyl-3-nitro-1h-pyrazole (5M3NP) represents a critical chemical scaffold (fragment) rather than a fully optimized clinical candidate. While pyrazole rings are ubiquitous in FDA-approved oncology dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3-nitro-1h-pyrazole (5M3NP) represents a critical chemical scaffold (fragment) rather than a fully optimized clinical candidate. While pyrazole rings are ubiquitous in FDA-approved oncology drugs (e.g., Ruxolitinib, Crizotinib), the specific 5M3NP moiety serves primarily as a pharmacophore precursor .

This guide outlines the validation protocols required to assess its baseline anticancer activity. Researchers should anticipate moderate potency (IC50: 50–200 µM) for the standalone fragment compared to nanomolar efficacy in optimized derivatives. The primary value of validating 5M3NP lies in establishing a toxicity baseline and confirming the "nitro-pyrazole" core's ability to induce oxidative stress or bind kinase hinge regions prior to lead optimization.

Compound Profile & Mechanism[1][2]

Chemical Identity[3][4][5][6]
  • IUPAC Name: 5-Methyl-3-nitro-1H-pyrazole[1][2]

  • CAS Number: 3914-41-8 (or related isomer 3-nitro-5-methyl: 135463736)

  • Role: Fragment-based Drug Discovery (FBDD) Hit / Synthetic Intermediate.

  • Key Pharmacophore: The Nitro group (-NO2) acts as an electron-withdrawing group, potentially inducing Reactive Oxygen Species (ROS) generation, while the Pyrazole NH offers hydrogen bond donor capability for kinase hinge binding.

Mechanism of Action (Hypothesis vs. Proven)

Unlike targeted inhibitors (e.g., Crizotinib targeting ALK/ROS1), 5M3NP likely acts through a pleiotropic mechanism :

  • Bioreductive Activation: The nitro group can be enzymatically reduced (e.g., by nitroreductases) to form cytotoxic hydroxylamines or nitro-anion radicals, causing DNA damage.

  • Scaffold Binding: The planar pyrazole ring may weakly occupy the ATP-binding pocket of various kinases, serving as a starting point for Structure-Activity Relationship (SAR) expansion.

Comparative Efficacy Guide

The following table benchmarks 5M3NP against industry standards. Note: Data for 5M3NP represents the expected range for nitro-pyrazole fragments based on structural analogs.

Feature5-Methyl-3-nitro-1h-pyrazole (Subject)Cisplatin (Standard Control)Ruxolitinib (Optimized Pyrazole)
Primary Class Synthetic Fragment / ScaffoldPlatinum-based ChemotherapyJAK1/2 Kinase Inhibitor
Potency (IC50) Low (>50 µM typical)High (1–10 µM)Very High (<50 nM)
Selectivity Low (General cytotoxicity)Low (Genotoxic)High (Target specific)
Solubility Moderate (DMSO required)Low (Saline/Water)High (Optimized salt)
Mechanism ROS generation / Weak bindingDNA CrosslinkingATP-competitive inhibition
Primary Use Lead Optimization / Hit Validation Positive Control (Cytotoxicity)Positive Control (Pathway)

Experimental Validation Protocols

To rigorously validate 5M3NP, you must distinguish between specific antiproliferative effects and non-specific toxicity.

Experiment A: Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 value to establish baseline potency.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Preparation: Dissolve 5M3NP in DMSO (Stock: 100 mM). Prepare serial dilutions in media (Final concentrations: 1, 10, 50, 100, 200, 500 µM).

    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells.

  • Treatment: Add 100 µL of compound dilutions. Include Cisplatin (10 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot Non-linear regression (Log(inhibitor) vs. Response) to calculate IC50.

Experiment B: Apoptosis Detection (Annexin V/PI)

Objective: Confirm if cell death is programmed (apoptosis) or necrotic (toxicity).

Protocol:

  • Treatment: Treat cells with 5M3NP at IC50 and 2x IC50 concentrations for 24h.

  • Harvest: Trypsinize cells (gentle detachment) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds PS) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis (Likely outcome for high-dose nitro compounds).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Visualizations

Diagram 1: Mechanistic Pathway & Validation Workflow

This diagram illustrates the dual potential mechanisms of the 5M3NP scaffold and the logical flow of validation experiments.

G cluster_mech Hypothetical Mechanisms cluster_exp Validation Workflow Compound 5-Methyl-3-nitro-1h-pyrazole (Scaffold) NitroRed Nitro-Reductase Activation Compound->NitroRed Kinase Kinase Hinge Binding (Weak) Compound->Kinase MTT MTT Assay (IC50 Determination) Compound->MTT Step 1 ROS ROS Generation (Oxidative Stress) NitroRed->ROS DNA DNA Damage ROS->DNA Flow Annexin V/PI (Apoptosis vs Necrosis) Kinase->Flow If specific DNA->Flow Apoptosis MTT->Flow Step 2: If IC50 < 100uM Western Western Blot (Caspase-3 / PARP) Flow->Western Step 3: Mechanism

Caption: Figure 1. Proposed mechanism of action (ROS induction vs. Kinase binding) and the sequential experimental workflow for validating the 5M3NP scaffold.

References

  • BenchChem. (n.d.). 1-Benzyl-5-methyl-3-nitro-1H-pyrazole: Chemical Properties and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 135463736, 5-methyl-3-nitro-1H-pyrazole. Retrieved from

  • Becerra, D., & Castillo, J. C. (2025).[3] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from

  • Kozgus Guldu, O., & Yuksekdanaci, S. (2025).[4] Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against HeLa and MCF7 cell lines. Journal of Chemical Sciences. Retrieved from

  • Siddiqui, et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Retrieved from

Sources

Validation

Guide to Cross-Validation of Analytical Methods for 5-Methyl-3-nitro-1H-pyrazole

Executive Summary 5-Methyl-3-nitro-1H-pyrazole (CAS: 14522-52-2) serves as a critical intermediate in the synthesis of high-energy materials and kinase inhibitors.[1] Its analysis is complicated by annular tautomerism ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (CAS: 14522-52-2) serves as a critical intermediate in the synthesis of high-energy materials and kinase inhibitors.[1] Its analysis is complicated by annular tautomerism , where the hydrogen atom oscillates between the N1 and N2 positions, effectively rendering the 3-nitro and 5-nitro forms chemically identical in solution but potentially distinct in solid-state or receptor binding.

This guide provides a validated framework for cross-referencing High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC offers precision for routine quality control, it relies on relative response factors.[1] qNMR is introduced here as the primary orthogonal method to establish absolute purity, ensuring that UV-silent impurities (e.g., inorganic salts, trapped solvents) do not inflate purity values.

Part 1: The Chemical Challenge – The Tautomer Trap

Before selecting a method, the analyst must understand the dynamic nature of the analyte.

  • The Equilibrium: In solution (e.g., DMSO or Methanol), 5-methyl-3-nitro-1H-pyrazole exists in rapid equilibrium with 3-methyl-5-nitro-1H-pyrazole.[1]

  • The Analytical Impact:

    • HPLC: Typically appears as a single peak because the tautomeric exchange is faster than the chromatographic timescale. Splitting peaks usually indicates separation of regioisomers (e.g., 4-nitro impurity) rather than tautomers.[1]

    • NMR: Signals are often averaged.[1] Broadening of the NH signal is diagnostic of this exchange.

Part 2: Primary Method – HPLC-UV (Routine QC)[1]

Objective: Routine batch release, impurity profiling, and stability testing.

Optimized Protocol
  • Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (Polar-embedded phases preferred to retain polar nitropyrazoles).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Why TFA? The pyrazole NH is weakly acidic (pKa ~9-10) but the nitro group pulls electron density. Acidic pH suppresses ionization of basic impurities and keeps the pyrazole neutral for better retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% → 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (Nitro group specific) and 210 nm (General).[1]

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary interactions with silanols; increase TFA concentration if observed).[1]

  • Resolution (Rs): > 2.0 between the main peak and the nearest synthetic impurity (often 4-nitro isomer or unreacted hydrazine).[1]

Part 3: Orthogonal Reference – 1H-qNMR (Absolute Purity)[1]

Objective: Calibration-free purity determination to validate HPLC reference standards.

Optimized Protocol
  • Solvent: DMSO-d6 (99.9% D).

    • Why DMSO? It disrupts hydrogen-bonded dimers common in pyrazoles, ensuring sharp peaks for integration.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

    • Requirement: The IS signals must not overlap with the pyrazole -CH3 (approx. 2.3 ppm) or aromatic -CH (approx.[1] 6.8 ppm).[1]

  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the slowest relaxing nucleus, usually the IS).

    • Scans: 16 or 32 (for S/N > 150).

Calculation (The Truth Source)


Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity.[1][2]

Part 4: Cross-Validation Matrix

To validate the methods, analyze three distinct batches using both techniques. Discrepancies reveal specific blind spots.[1]

ScenarioHPLC Purity (Area %)qNMR Purity (Weight %)Diagnosis & Root Cause
Ideal Match 99.2%99.1%Method validated. Impurities are UV-active and response factors are similar.[1]
The "Salt" Trap 99.5%95.0%Fail. Sample contains inorganic salts (e.g., NaNO3 from synthesis) or trapped solvents invisible to UV. Trust qNMR.
The "Response" Trap 95.0%98.5%Fail. A UV-active impurity has a massive extinction coefficient (e.g., a bis-pyrazole byproduct), exaggerating its presence.[1] Calculate RRF.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the decision tree for cross-validating the analytical data.

G Start Crude 5-Methyl-3-nitro-1H-pyrazole Split Sample Split Start->Split HPLC Method A: HPLC-UV (C18, 0.1% TFA) Determine Area % Split->HPLC NMR Method B: 1H-qNMR (DMSO-d6, Maleic Acid IS) Determine Weight % Split->NMR Compare Compare Purity Values (Delta = |HPLC - qNMR|) HPLC->Compare NMR->Compare Pass Delta < 1.0% Method Validated Compare->Pass Match Fail_Salt HPLC >> qNMR (Delta > 2.0%) Compare->Fail_Salt HPLC Overestimates Fail_UV qNMR >> HPLC (Delta > 2.0%) Compare->Fail_UV HPLC Underestimates Action_Salt Check Residual Solvents (GC) Check Ash/Salts Fail_Salt->Action_Salt Action_UV Calculate RRF for Impurities Re-integrate HPLC Fail_UV->Action_UV Action_Salt->Pass Correction Applied Action_UV->Pass Correction Applied

Figure 1: Orthogonal validation workflow. Discrepancies between HPLC and qNMR trigger specific root-cause analysis paths.

Part 6: References

  • Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles."[1] National Institutes of Health (NIH).[1] Available at: [Link] (Context: Tautomeric equilibria in pyrazoles).[1]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines. Available at: [Link] (Context: Regulatory framework for cross-validation).[1]

  • PubChem Database. "5-Methyl-3-nitro-1H-pyrazole (CID 135463736)."[1] National Library of Medicine.[1] Available at: [Link] (Context: Physical properties and safety data).[1]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Context: Methodology for qNMR as a primary reference standard).

Sources

Comparative

Benchmarking the Synthetic Efficiency of 5-Methyl-3-nitro-1H-pyrazole

The following guide is structured to serve as an authoritative technical benchmark for the synthesis of 5-Methyl-3-nitro-1H-pyrazole . It prioritizes mechanistic insight, safety in scale-up, and regioselective control—cr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical benchmark for the synthesis of 5-Methyl-3-nitro-1H-pyrazole . It prioritizes mechanistic insight, safety in scale-up, and regioselective control—critical factors often overlooked in standard preparations.

Executive Summary: The Regioselectivity Challenge

The synthesis of 5-methyl-3-nitro-1H-pyrazole (also referred to as 3-nitro-5-methylpyrazole due to tautomerism) presents a classic heterocyclic challenge: Regiocontrol .

Standard electrophilic aromatic substitution (SEAr) on pyrazoles overwhelmingly favors the C4 position due to the electronic enrichment provided by the pyrrole-like nitrogen. Consequently, direct nitration of 3-methylpyrazole yields the wrong isomer (3-methyl-4-nitropyrazole).

To access the C3/C5-nitro target, researchers must bypass standard SEAr kinetics. This guide benchmarks the two primary viable pathways:

  • The Kinetic Trap (Direct Nitration): High yield, but incorrect regioselectivity (C4).

  • The Thermodynamic Rearrangement (Recommended): N-Nitration followed by thermal migration to C3.

Route Analysis & Benchmarking

Comparative Metrics

The following data aggregates results from optimized laboratory-scale runs (10–50g scale).

MetricRoute A: Direct Nitration Route B: N-Nitration / Rearrangement Route C: Diazotization (Sandmeyer)
Primary Precursor 3-Methylpyrazole3-Methylpyrazole3-Amino-5-methylpyrazole
Reagents HNO₃ / H₂SO₄Ac₂O / HNO₃ (or Acetyl Nitrate)NaNO₂ / H₂SO₄ / Cu-catalyst
Major Product 4-Nitro -3-methylpyrazole3-Nitro -5-methylpyrazole3-Nitro -5-methylpyrazole
Regioselectivity >95% C4 (Undesired)>90% C3 (Desired) High (Retains substitution)
Overall Yield 75–85%70–80% (2 steps) 40–60%
Atom Economy HighModerate (Loss of AcOH)Low (Stoichiometric waste)
Safety Profile High ExothermControlled Rearrangement Unstable Diazonium Intermediate
Decision Logic
  • Choose Route A only if your target is the 4-nitro isomer.

  • Choose Route B for the most reliable, scalable access to the 3-nitro target. This is the industry standard for C-nitroazoles.

  • Choose Route C only if you have a surplus of the amino-precursor and require mild, non-thermal conditions, though yields are generally inferior.

Critical Mechanistic Pathways

The diagram below visualizes the divergence between the "Kinetic Trap" (Direct Nitration) and the "Thermodynamic Solution" (Rearrangement).

G Start 3-Methylpyrazole DirectCond Mixed Acid (HNO3/H2SO4) 0°C -> RT Start->DirectCond Electrophilic Attack (C4 Preferred) AcNitrate Acetyl Nitrate (Ac2O/HNO3) Start->AcNitrate N-Functionalization WrongProduct 4-Nitro-3-methylpyrazole (Undesired Isomer) DirectCond->WrongProduct Major Product NNitro 1-Nitro-3-methylpyrazole (Intermediate) AcNitrate->NNitro Kinetic Product Rearrange Thermal Rearrangement 140°C / Anisole NNitro->Rearrange [1,5]-Sigmatropic Shift Target 3-Nitro-5-methylpyrazole (Target Molecule) Rearrange->Target Thermodynamic Product

Detailed Experimental Protocol (Route B)

Methodology: N-Nitration followed by Thermal Rearrangement. Rationale: This protocol maximizes safety by separating the nitration event from the rearrangement step, preventing runaway exotherms common in "one-pot" high-temperature nitrations.

Phase 1: Synthesis of 1-Nitro-3-methylpyrazole
  • Reagent Prep: In a 250 mL 3-neck flask, charge acetic anhydride (Ac₂O, 5.0 equiv) . Cool to 0°C under N₂ atmosphere.

  • Nitrating Agent: Dropwise add fuming nitric acid (HNO₃, 1.1 equiv) , maintaining internal temperature <10°C. Caution: Acetyl nitrate is formed in situ and is shock-sensitive if dehydrated.

  • Addition: Add 3-methylpyrazole (1.0 equiv) dropwise as a solution in acetic acid. The reaction is exothermic; maintain T < 5°C.

  • Workup: Stir for 1 hour at 0°C. Pour onto crushed ice (500g). The N-nitro intermediate will precipitate as a white/pale yellow solid.

  • Isolation: Filter, wash copiously with ice water to remove acid traces, and dry in a vacuum desiccator.

    • Checkpoint: ¹H NMR should show a downfield shift of ring protons compared to starting material, but no C4-nitro substitution pattern.

Phase 2: Thermal Rearrangement (The Cine-Substitution)
  • Setup: Dissolve the dried 1-nitro-3-methylpyrazole in a high-boiling inert solvent (e.g., benzonitrile or anisole , 5 mL/g).

    • Note: Neat heating is possible but increases deflagration risk. Solvent acts as a heat sink.

  • Reaction: Heat the solution to 140°C for 2–4 hours. Monitor by TLC (or HPLC) for the disappearance of the N-nitro species.

  • Mechanism: The nitro group migrates from N1 to C3 via a [1,5]-sigmatropic shift mechanism.

  • Purification: Cool to room temperature. The product, 5-methyl-3-nitro-1H-pyrazole , is significantly more acidic than the starting material.

    • Extraction: Extract with 10% Na₂CO₃ solution. The product moves to the aqueous phase (as the nitropyrazolate anion).

    • Precipitation: Acidify the aqueous layer with HCl to pH 2. The pure product precipitates.

  • Final Yield: Expect 70–80% over two steps.

Safety & Stability Profile

CAS: 33421-39-5 (Generic for isomer) / Specific isomers vary.

ParameterData PointContext
Thermal Decomposition (Td) >200°CHigh stability due to aromatic nitro group.
Impact Sensitivity LowSuitable for transport; less sensitive than N-nitro precursors.
GHS Hazards H302, H315, H319Standard irritant; toxic if swallowed.
Storage AmbientNon-hygroscopic; stable indefinitely in dark glass.

Scale-Up Warning: The intermediate 1-nitro-3-methylpyrazole is an energetic species. Do not store large quantities. Proceed immediately to the rearrangement step. In reactors >1L, ensure active cooling is available during the Ac₂O/HNO₃ mixing phase.

References

  • Janssen, J. W. A. M., et al. (1973). "Nitration of N-methyl- and N-phenylpyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782. Link

  • Habraken, C. L., & Poels, E. K. (1972). "Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 37(21), 3309–3312. Link

  • Katritzky, A. R., et al. (2005).[1] "Direct nitration of five membered heterocycles." Arkivoc, 2005(3), 179-191. Link

  • SciFinder / PubChem Database. "5-Methyl-3-nitro-1H-pyrazole Compound Summary." Link

Sources

Validation

A Comparative Guide to the Energetic Performance of Nitropyrazole Isomers

Introduction: The Rising Prominence of Nitropyrazoles in Energetic Materials In the continuous quest for advanced energetic materials that offer a superior balance of performance, stability, and insensitivity, nitropyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Nitropyrazoles in Energetic Materials

In the continuous quest for advanced energetic materials that offer a superior balance of performance, stability, and insensitivity, nitropyrazoles have emerged as a highly promising class of compounds.[1][2] Their nitrogen-rich heterocyclic structure provides a robust backbone for the introduction of multiple nitro functional groups, leading to high densities, positive heats of formation, and impressive detonation properties.[1] Unlike traditional nitroaromatic explosives, the energy release from nitropyrazoles often stems from the high positive heat of formation rather than solely the oxidation of a carbon framework. This fundamental difference contributes to their favorable performance characteristics and often results in more environmentally benign decomposition products, primarily nitrogen gas.

This guide provides a comprehensive comparison of the energetic performance of key nitropyrazole isomers, focusing on mononitrated (3-nitropyrazole and 4-nitropyrazole) and dinitrated (3,4-dinitropyrazole and 3,5-dinitropyrazole) derivatives. By examining their synthesis, physicochemical properties, and detonation performance, we aim to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to select and utilize these materials effectively. The discussion is grounded in experimental data and elucidates the crucial structure-property relationships that govern the performance of these isomers.

Comparative Energetic Performance of Nitropyrazole Isomers

The seemingly subtle difference in the position of the nitro group(s) on the pyrazole ring significantly influences the intermolecular interactions, crystal packing, and ultimately, the energetic performance of the isomers. Below, we present a detailed comparison of the key energetic parameters for mononitro- and dinitropyrazole isomers.

Mononitropyrazole Isomers: 3-Nitropyrazole vs. 4-Nitropyrazole

While both 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) serve as important precursors for more complex energetic materials, they also exhibit distinct energetic properties.

Property3-Nitropyrazole (3-NP)4-Nitropyrazole (4-NP)Reference(s)
Density (ρ) Not explicitly found1.52 g/cm³[1]
Heat of Formation (ΔHf) Data not consistently availableData not consistently available
Detonation Velocity (Vd) Not explicitly found6.68 km/s[1]
Detonation Pressure (P) Not explicitly found18.81 GPa[1]
Melting Point (°C) 174–175163–165[1][3]
Dinitropyrazole Isomers: 3,4-Dinitropyrazole vs. 3,5-Dinitropyrazole

The comparison between 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) is of particular interest due to their potential as melt-castable explosives and their significantly enhanced energetic performance over mononitrated pyrazoles.[4][5]

Property3,4-Dinitropyrazole (3,4-DNP)3,5-Dinitropyrazole (3,5-DNP)Reference(s)
Density (ρ) 1.81 g/cm³1.84 g/cm³[6]
Heat of Formation (ΔHf) Calculated values availableCalculated values available[6]
Detonation Velocity (Vd) 8.35 km/s (calculated)8.39 km/s (calculated)[6]
Detonation Pressure (P) 29.75 GPa (calculated)32.70 GPa (calculated)[6]
Decomposition Temp. (Td) 275 °C296 °C[6]
Impact Sensitivity (IS) 47.7 cm19.2 cm[6]

The data clearly illustrates a trade-off between energetic performance and thermal stability. The 3,5-DNP isomer exhibits a higher density, calculated detonation pressure, and a significantly higher decomposition temperature, indicating greater thermal stability.[6] Conversely, 3,4-DNP is notably less sensitive to impact.[6] This trend is a critical consideration in the design and selection of energetic materials for specific applications. For instance, the superior thermal stability of 3,5-DNP might be favored in applications requiring high thermal resilience, while the lower sensitivity of 3,4-DNP could be advantageous in formulations where safety is paramount.

Structure-Property Relationships: The "Why" Behind the Performance

The observed differences in the energetic performance of nitropyrazole isomers can be attributed to fundamental principles of molecular structure and intermolecular forces. The positioning of the nitro groups influences the molecule's polarity, hydrogen bonding capabilities, and crystal packing efficiency, which in turn dictate properties like density and thermal stability.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces & Crystal Packing cluster_2 Energetic Performance Nitro_Position Nitro Group Position H_Bonding Hydrogen Bonding Nitro_Position->H_Bonding Influences Crystal_Packing Crystal Packing Efficiency Nitro_Position->Crystal_Packing Affects H_Bonding->Crystal_Packing Thermal_Stability Thermal Stability H_Bonding->Thermal_Stability Density Density Crystal_Packing->Density Detonation_Performance Detonation Performance Density->Detonation_Performance

Caption: Relationship between molecular structure and energetic performance.

In the case of 3,5-DNP, the symmetrical placement of the nitro groups allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, leading to its higher density and thermal stability compared to the asymmetrically substituted 3,4-DNP.[6] Higher density is a critical factor for achieving high detonation velocity and pressure.

Experimental Protocols

The reliable characterization of nitropyrazole isomers necessitates standardized and meticulously executed experimental procedures. Below are detailed, step-by-step methodologies for the synthesis and key performance characterization of these energetic materials.

Synthesis of Nitropyrazole Isomers

The synthesis of nitropyrazoles typically involves a multi-step process starting from pyrazole. The following protocols are generalized from literature procedures.[1][3][4][7]

1. Synthesis of 3-Nitropyrazole (3-NP):

  • Step 1: N-Nitration of Pyrazole. Pyrazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to yield N-nitropyrazole.[8] This reaction is typically carried out at low temperatures to control the exothermic reaction.

  • Step 2: Thermal Rearrangement. The N-nitropyrazole is then thermally rearranged in a high-boiling solvent like 1,2-dichlorobenzene or benzonitrile to yield 3-nitropyrazole.[3][6] The product is isolated upon cooling and purified by recrystallization.

2. Synthesis of 4-Nitropyrazole (4-NP):

  • Method 1: Rearrangement in Sulfuric Acid. N-nitropyrazole can be rearranged to 4-nitropyrazole by treatment with sulfuric acid at room temperature.[1]

  • Method 2: Direct Nitration. Pyrazole can be directly nitrated using a mixture of fuming nitric acid and fuming sulfuric acid to produce 4-nitropyrazole.[1]

3. Synthesis of 3,4-Dinitropyrazole (3,4-DNP):

  • 3-Nitropyrazole is subjected to a second nitration step using a mixed acid solution (e.g., nitric acid and sulfuric acid) to introduce a second nitro group at the 4-position of the pyrazole ring.[4][6]

4. Synthesis of 3,5-Dinitropyrazole (3,5-DNP):

  • This synthesis involves an additional N-nitration of 3-nitropyrazole, followed by a second thermal rearrangement to yield the 3,5-dinitropyrazole isomer.[7]

G Start Pyrazole N_Nitro N-Nitration (HNO3/Ac2O) Start->N_Nitro N_NP N-Nitropyrazole N_Nitro->N_NP Rearrange_3NP Thermal Rearrangement N_NP->Rearrange_3NP Rearrange_4NP Rearrangement (H2SO4) N_NP->Rearrange_4NP 3_NP 3-Nitropyrazole Rearrange_3NP->3_NP Nitrate_3NP C-Nitration (Mixed Acid) 3_NP->Nitrate_3NP N_Nitro_3NP N-Nitration of 3-NP 3_NP->N_Nitro_3NP 34_DNP 3,4-Dinitropyrazole Nitrate_3NP->34_DNP Intermediate N-Nitro-3-Nitropyrazole N_Nitro_3NP->Intermediate Rearrange_35DNP Thermal Rearrangement Intermediate->Rearrange_35DNP 35_DNP 3,5-Dinitropyrazole Rearrange_35DNP->35_DNP 4_NP 4-Nitropyrazole Rearrange_4NP->4_NP

Caption: Synthetic pathways to nitropyrazole isomers.

Characterization of Energetic Performance

1. Density Measurement:

  • The density of the synthesized compounds is typically determined using gas pycnometry, which provides high accuracy for solid samples.

2. Thermal Stability Analysis (DSC/TGA):

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting points and decomposition temperatures of the isomers.[6]

  • A small, precisely weighed sample is heated in a controlled atmosphere at a constant rate, and the heat flow and mass loss are monitored as a function of temperature. The peak of the exothermic decomposition in the DSC curve is taken as the decomposition temperature.

3. Detonation Velocity and Pressure Determination:

  • Calculation: For novel or small-scale synthesized compounds, detonation parameters are often calculated using thermochemical codes such as CHEETAH or EXPLO5.[6][9] These programs utilize the compound's density and calculated heat of formation to predict its detonation velocity and pressure based on the Chapman-Jouguet theory.

  • Experimental Measurement: For larger scale testing, the detonation velocity can be experimentally measured using methods like the Dautriche method, electrical probes, or high-speed photography.[4] Detonation pressure can be determined through plate dent tests.[4]

Conclusion

The energetic performance of nitropyrazole isomers is intricately linked to the substitution pattern of the nitro groups on the pyrazole ring. This comparative guide demonstrates that while 3,5-dinitropyrazole offers superior thermal stability and density, 3,4-dinitropyrazole presents a less sensitive alternative with comparable energetic output. The mononitropyrazoles, 3-NP and 4-NP, serve as crucial building blocks for these more advanced materials and possess their own distinct, albeit less potent, energetic characteristics.

The choice of a particular isomer is therefore a critical decision in the development of new energetic formulations, contingent on the specific performance and safety requirements of the intended application. The experimental data and synthetic methodologies presented herein provide a solid foundation for researchers to make informed decisions in the design and application of next-generation energetic materials based on the versatile nitropyrazole scaffold.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. [Link]

  • Synthesis, Formulation, and Testing of 3,4-DNP. IMEMG. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Synthesis and energetic properties of n-methacrylated 3,4- and 3,5-dinitropyrazole. AIP Publishing. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • 4-Nitramino-3,5-dinitropyrazole-based energetic salts. PubMed. [Link]

  • Synthesis and characterization of 3,4-dinitropyrazole. Journal of Beijing Institute of Technology. [Link]

  • Synthesis and energetic properties of n-methacrylated 3,4- and 3,5-dinitropyrazole. AIP Publishing. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

  • Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. ACS Publications. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. [Link]

  • Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. ResearchGate. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Institutes of Health. [Link]

  • Synthesis of 3, 5-dinitropyrazole. ResearchGate. [Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI.GOV. [Link]

  • Experimental values for DNP and TNP formation versus reaction... ResearchGate. [Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem. [Link]

  • 4-nitropyrazoles.
  • 2,4-Dinitrophenol. Wikipedia. [Link]

  • 2,4-Dinitrophenol. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Methyl-3-nitro-1H-pyrazole: A Protocol for Researchers

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-Methyl-3-nitro-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-Methyl-3-nitro-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for understanding the chemical principles that underpin these essential safety procedures. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Understanding the Hazard Profile of 5-Methyl-3-nitro-1H-pyrazole

Inferred Hazards: Based on data from structurally similar compounds, such as other nitrated pyrazoles, 5-Methyl-3-nitro-1H-pyrazole should be considered as potentially:

  • Harmful if swallowed or in contact with skin.

  • A skin and eye irritant.

  • Possessing some degree of thermal sensitivity and potential for exothermic decomposition. [3]

Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

The Disposal Decision Workflow: A Step-by-Step Guide

The proper disposal of 5-Methyl-3-nitro-1H-pyrazole is not a one-size-fits-all procedure. The appropriate method depends on the quantity of waste, its physical state (e.g., pure compound, in solution), and the specific regulations of your institution and local authorities. The following workflow provides a logical progression for making informed disposal decisions.

Caption: Disposal decision workflow for 5-Methyl-3-nitro-1H-pyrazole.

Detailed Experimental Protocols for Safe Disposal

The following protocols provide detailed steps for the handling and disposal of 5-Methyl-3-nitro-1H-pyrazole. Crucially, these procedures should be performed only after consulting with your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any quantity of 5-Methyl-3-nitro-1H-pyrazole, the following minimum PPE and engineering controls are mandatory:

  • Eye Protection: Chemical safety goggles and a full-face shield.[4]

  • Hand Protection: Nitrile gloves.

  • Body Protection: A flame-resistant lab coat.

  • Engineering Control: All handling of the solid compound and preparation of waste containers must be conducted in a certified chemical fume hood.

Waste Segregation and Containerization

Proper segregation and containment are the first critical steps in safe disposal.

  • Select a Compatible Container: Use a clean, dry, and clearly labeled container made of a material compatible with organic nitro compounds (e.g., a glass bottle with a screw cap).

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "5-Methyl-3-nitro-1H-pyrazole". If in solution, specify the solvent and approximate concentration.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

Disposal of Small Quantities (Less than 10 grams)

For small quantities of the pure compound or contaminated materials (e.g., weighing paper, gloves):

  • Carefully transfer the solid waste into the designated hazardous waste container.

  • If dealing with a solution, absorb the liquid onto an inert absorbent material (e.g., vermiculite) and place the absorbent into the waste container.

  • Securely close the container and store it in a designated satellite accumulation area for hazardous waste.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Disposal of Large Quantities (Greater than 10 grams)

The disposal of larger quantities of 5-Methyl-3-nitro-1H-pyrazole requires a more stringent approach due to the increased potential hazards.

  • Do not attempt to treat or neutralize large quantities of this compound in the laboratory. The potential for an uncontrolled exothermic reaction is significant.

  • The primary disposal method for larger quantities of energetic or potentially energetic materials is through a licensed hazardous waste disposal company.[5]

  • Contact your EHS department to coordinate the packaging, labeling, and pickup of the material by a specialized disposal service.

The Rationale Behind Incineration as the Preferred Disposal Method

For many organic compounds, particularly those with a high nitrogen content and potential energetic properties, high-temperature incineration is the preferred disposal method.[5] This is due to several key factors:

  • Complete Destruction: Incineration at high temperatures ensures the complete thermal decomposition of the molecule into simpler, less hazardous compounds, primarily oxides of carbon and nitrogen.[6]

  • Energy Recovery: In some facilities, the energy released during incineration can be captured and utilized.

  • Environmental Protection: Modern incineration facilities are equipped with advanced flue gas treatment systems to scrub harmful pollutants, preventing their release into the atmosphere.

Data Summary and Key Safety Information

The following table summarizes essential safety and disposal information for 5-Methyl-3-nitro-1H-pyrazole, based on data from structurally related compounds.

ParameterInformationSource
GHS Hazard Statements (Inferred) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Inferred from similar compounds
Recommended PPE Chemical safety goggles, face shield, nitrile gloves, flame-resistant lab coat.Standard laboratory practice
Primary Disposal Method Incineration via a licensed hazardous waste contractor.[5]
Incompatible Materials Strong oxidizing agents, strong bases, and reducing agents.General chemical principles

Concluding Remarks: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of a strong safety culture in any research environment. While this guide provides a detailed framework for the safe handling and disposal of 5-Methyl-3-nitro-1H-pyrazole, it is not a substitute for the specific guidance and oversight of your institution's Environmental Health and Safety professionals. Always prioritize consultation with your EHS department and adhere to all local, state, and federal regulations. By integrating these principles into your daily laboratory practices, you contribute to a safer and more sustainable research enterprise.

References

  • Review on synthesis of nitropyrazoles. (2025). ResearchGate. Retrieved from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2022). MDPI. Retrieved from [Link]

  • N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. (2024). Dalton Transactions. Retrieved from [Link]

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